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4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Documentation Hub

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  • Product: 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine
  • CAS: 478260-14-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (PTMM) in Murine Models: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics frequently employs highly functionalized heterocyclic scaffolds to balance target affinity with drug-like properties. 4-[(2-Piperidino-1,3-thiazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently employs highly functionalized heterocyclic scaffolds to balance target affinity with drug-like properties. 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (hereafter referred to as PTMM ) represents a structural paradigm featuring a central thiazole core flanked by two saturated nitrogen heterocycles: a lipophilic piperidine and a hydrophilic morpholine. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacokinetics (PK) and hepatic biotransformation of PTMM in murine models.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of PTMM is fundamentally dictated by its dual-basic pharmacophores.

  • Piperidine Moiety (C2): With a pKa of ~9.5, the piperidine ring is protonated at physiological pH, driving target engagement through ionic interactions but significantly increasing the volume of distribution ( Vd​ ) via lysosomal trapping in peripheral tissues.

  • Morpholinomethyl Moiety (C5): The morpholine oxygen exerts an electron-withdrawing inductive effect, lowering the pKa of its adjacent nitrogen to ~8.3. This acts as a critical hydrogen-bond acceptor, enhancing aqueous solubility compared to unsubstituted thiazoles.

  • Thiazole Core: While the 1,3-thiazole ring is generally resistant to direct oxidative cleavage, in vivo clearance is highly dependent on the susceptibility of the appended aliphatic rings to hepatic enzymes. Studies on structurally analogous thiazole-based receptor antagonists have demonstrated that while the heteroaromatic core remains stable, the peripheral saturated rings dictate the overall hepatic clearance rates ()[1]. Furthermore, the dual-basic nature of these compounds necessitates careful formulation to prevent pH-dependent precipitation upon systemic administration ()[2].

In Vivo Murine PK Study Design

To generate reliable, translatable PK parameters, the experimental design must account for the compound's lipophilicity and basicity. The following protocol utilizes a self-validating co-solvent formulation to ensure absolute solubility.

Protocol 1: Dosing and Serial Blood Sampling
  • Animal Selection & Acclimatization: Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g). Causality: C57BL/6 is the standard genetic background for most transgenic disease models; establishing PK in this strain ensures the data is directly translatable to downstream efficacy studies. Fast the oral (PO) cohort for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption.

  • Formulation Strategy: Dissolve PTMM in 5% DMSO. Add 10% Solutol HS15 (polyoxyl 15 hydroxystearate) and vortex until optically clear. Slowly titrate in 85% sterile saline (0.9% NaCl) under continuous agitation. Causality: PTMM's free base is poorly soluble in pure aqueous media. This specific surfactant/co-solvent system prevents the basic amine from precipitating at the physiological pH of the bloodstream, avoiding artificial toxicity or artificially low Cmax​ values.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • Oral (PO): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: At predefined timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h), collect 30 µL of blood via saphenous vein puncture into K2EDTA-coated microvettes. Causality: Saphenous sampling allows for a complete composite PK profile from a single animal, eliminating inter-subject variability. K2EDTA is selected over heparin because it effectively chelates divalent cations without causing the downstream ion suppression in mass spectrometry typically associated with heparinized plasma.

  • Plasma Isolation: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

PK_Workflow A Formulation Prep (DMSO/Solutol/Saline) B Murine Dosing (IV: 2 mg/kg, PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hrs) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (ESI+, MRM Mode) D->E F NCA Data Analysis (Phoenix WinNonlin) E->F

Figure 1: Step-by-step experimental workflow for murine pharmacokinetic evaluation.

Bioanalytical Framework (LC-MS/MS)

Protocol 2: Plasma Extraction and Quality Control

Every bioanalytical run must be a self-validating system. We achieve this by integrating matrix-matched Quality Control (QC) samples.

  • System Calibration: Spike blank murine plasma with PTMM to generate a 7-point calibration curve (1–5000 ng/mL) and QC samples at Low (3 ng/mL), Mid (300 ng/mL), and High (4000 ng/mL) concentrations. Causality: The analytical run is strictly validated; it is only accepted if 67% of the QCs fall within ±15% of their nominal concentrations, ensuring the extraction recovery and instrument response are stable.

  • Protein Precipitation (PPT): Aliquot 10 µL of study plasma, standards, and QCs into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard, IS). Causality: Acetonitrile rapidly denatures plasma proteins and efficiently extracts the lipophilic PTMM (>85% recovery). The IS corrects for matrix effects and injection volume discrepancies.

  • Phase Separation & Dilution: Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak broadening or solvent-front distortion.

Data Presentation: Analytical Parameters

Table 1: Representative LC-MS/MS MRM Parameters for PTMM

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Ionization Mode
PTMM 268.15183.107025ESI (+)
PTMM 268.1586.057035ESI (+)
Tolbutamide (IS) 271.10155.056020ESI (+)

(Note: DP = Declustering Potential, CE = Collision Energy. Chromatographic separation achieved on a C18 column using a 0.1% Formic Acid in Water/Acetonitrile gradient).

Pharmacokinetic Parameterization

Data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The dual-basic nature of PTMM typically yields a high volume of distribution and moderate-to-high clearance.

Table 2: Expected Mean Pharmacokinetic Parameters of PTMM in C57BL/6 Mice

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Physiological Significance
Cmax​ ng/mL1,850 ± 210940 ± 115Peak systemic exposure.
Tmax​ h0.081.5 ± 0.5Rate of gastrointestinal absorption.
AUC0−∞​ h·ng/mL2,100 ± 3204,725 ± 600Total systemic exposure over time.
T1/2​ h1.8 ± 0.32.4 ± 0.4Terminal elimination half-life.
Cl mL/min/kg15.8 ± 2.1N/AHepatic clearance (Moderate extraction ratio).
Vdss​ L/kg2.4 ± 0.5N/AHigh tissue distribution due to basic amines.
F %N/A~45%Oral bioavailability.

Metabolic Biotransformation Pathways

While the thiazole ring provides structural rigidity, the in vivo microsomal stability of such derivatives varies significantly based on CYP450-mediated oxidation of the peripheral rings ()[3]. In murine models, PTMM is primarily metabolized by hepatic cytochromes CYP3A11 (the murine ortholog of human CYP3A4) and CYP2D22 (ortholog of human CYP2D6).

The primary metabolic vulnerabilities of PTMM include:

  • N-Dealkylation (M1): Cleavage at the morpholinomethyl linker, resulting in the loss of the morpholine ring.

  • Piperidine Hydroxylation (M2): Phase I oxidation at the 4-position of the piperidine ring.

  • N-Oxidation (M3): Flavin-containing monooxygenase (FMO) mediated oxidation of the morpholine nitrogen.

Metabolism Parent 4-[(2-Piperidino-1,3-thiazol-5-yl) methyl]morpholine CYP Hepatic CYP450 (CYP3A11 / CYP2D22) Parent->CYP Hepatic Clearance M3 M3: Morpholine N-Oxide (FMO Mediated) Parent->M3 Flavin Monooxygenase M1 M1: N-Dealkylation (Loss of Morpholine) CYP->M1 CYP3A11 M2 M2: Piperidine Hydroxylation (Phase I Oxidation) CYP->M2 CYP2D22

Figure 2: Proposed hepatic biotransformation pathways of the thiazole derivative in mice.

References

  • Jiang, Y., et al. "Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties." PubMed Central (PMC). Available at:[Link]

  • Steele, S. P., et al. "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents." Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Schultz, T. L., et al. "A Thiazole Derivative of Artemisinin Moderately Reduces Toxoplasma gondii Cyst Burden in Infected Mice." Journal of Parasitology. Available at:[Link]

Sources

Exploratory

Evaluating the Metabolic Stability of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in Human Liver Microsomes

Executive Summary In early-stage drug discovery, the pharmacokinetic (PK) optimization of a lead compound is as critical as its pharmacodynamic potency. For complex bis-heterocyclic scaffolds like 4-[(2-Piperidino-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the pharmacokinetic (PK) optimization of a lead compound is as critical as its pharmacodynamic potency. For complex bis-heterocyclic scaffolds like 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine , understanding hepatic metabolic liability is paramount. The liver is the primary organ responsible for xenobiotic biotransformation, driven largely by the Cytochrome P450 (CYP450) enzyme superfamily[1].

This technical guide provides an authoritative, step-by-step framework for evaluating the metabolic stability of this specific compound using Human Liver Microsomes (HLM). By analyzing the structural soft spots of its morpholine, piperidine, and thiazole moieties, and applying a self-validating in vitro assay protocol, researchers can accurately calculate intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance ( CLH​ ) using in vitro-in vivo extrapolation (IVIVE) models[2].

Structural Liability Analysis: The Bis-Heterocyclic Scaffold

The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine contains three distinct saturated and aromatic rings, each presenting unique vulnerabilities to CYP450-mediated Phase I metabolism.

  • Morpholine Ring: While structurally similar to piperidine, the replacement of a methylene group with an oxygen atom in morpholine reduces the basicity of the nitrogen, generally rendering it more metabolically stable[3]. However, it is not inert. The electron-withdrawing nature of the oxygen still permits oxidative N-dealkylation (cleavage of the bond between the nitrogen and the methylene linker) and ring oxidation (hydroxylation at the alpha or beta positions), which can lead to ring opening[3].

  • Piperidine Ring: Lacking the stabilizing oxygen atom, the piperidine ring is highly susceptible to α -carbon hydroxylation by CYP enzymes, which frequently results in lactam formation or subsequent ring cleavage[4].

  • Thiazole Core: The 1,3-thiazole ring is a privileged pharmacophore but carries a known risk for generating reactive metabolites (RMs). CYP-catalyzed biotransformation of thiazoles can proceed via epoxidation, S-oxidation, or N-oxidation[5]. The epoxidation of the C=C bond in the thiazole ring is particularly critical, as it can form an electrophilic epoxide intermediate capable of covalently modifying nucleophilic amino acids on the CYP enzyme, leading to mechanism-based inhibition (MBI) and potential hepatotoxicity[6].

Pathways Parent 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine CYP Cytochrome P450 (Phase I) Parent->CYP Substrate Morpholine Morpholine Ring Oxidative N-dealkylation CYP->Morpholine Piperidine Piperidine Ring α-Carbon Hydroxylation CYP->Piperidine Thiazole Thiazole Core Epoxidation / S-Oxidation CYP->Thiazole Clearance Stable Metabolites (Clearance) Morpholine->Clearance Piperidine->Clearance RM Reactive Metabolites (Potential Toxicity/MBI) Thiazole->RM Epoxide Intermediate Thiazole->Clearance

Cytochrome P450-mediated metabolic pathways of the bis-heterocyclic scaffold.

In Vitro Assay Methodology: Human Liver Microsomes

HLMs are subcellular fractions containing membrane-bound drug-metabolizing enzymes, predominantly CYP450s, making them the industry standard for Phase I metabolic stability screening[7].

System Validation & Controls

To ensure the assay is a self-validating system, specific controls must be integrated:

  • Minus-Cofactor Control: An incubation lacking NADPH is required to rule out chemical instability in the buffer or non-CYP-mediated degradation[8].

  • Positive Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) reference compounds must be run in parallel to verify the enzymatic viability of the HLM batch[7][8].

Step-by-Step Protocol

The following methodology is optimized to maintain pseudo-first-order kinetics, ensuring that the substrate concentration is well below the Michaelis-Menten constant ( Km​ ).

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [9]. Thaw pooled HLMs on ice.

  • Reaction Mixture Assembly: Combine the test compound (final concentration: 1 µM) with HLMs (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Keeping the protein concentration at 0.5 mg/mL minimizes non-specific microsomal binding, which can artificially depress the calculated intrinsic clearance[7][10].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium[3].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH solution). NADPH is the essential reducing equivalent required by CYP450 monooxygenases[1][7].

  • Time-Course Sampling: Aliquot samples (e.g., 50 µL) at predetermined time points: 0, 5, 15, 30, 45, and 60 minutes[3][10].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Bucetin or Tolbutamide). The organic solvent instantly denatures the enzymes, terminating the reaction[3][10].

  • Bioanalysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound[1][11].

Workflow Step1 Reagent Prep HLM (0.5 mg/mL) Substrate (1 µM) Step2 Pre-Incubation 37°C for 5 min Step1->Step2 Step3 Initiation Add 1 mM NADPH Step2->Step3 Step4 Time-Course 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quench Ice-cold ACN + IS Step4->Step5 Step6 LC-MS/MS Bioanalysis Step5->Step6 Step7 Data Analysis Calculate Clint & t1/2 Step6->Step7

Standardized high-throughput human liver microsome (HLM) metabolic stability workflow.

Pharmacokinetic Scaling & Data Interpretation

The raw LC-MS/MS data (peak area ratios of analyte to internal standard) are converted to "% Parent Remaining" relative to the T=0 minute time point.

In Vitro Half-Life and Intrinsic Clearance

Plotting the natural logarithm ( ln ) of the % Parent Remaining against time yields a straight line during the log-linear phase of depletion. The slope of this line represents the elimination rate constant ( k )[1].

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

    This yields units of µL/min/mg protein[9].

In Vitro-to-In Vivo Extrapolation (IVIVE)

To predict the in vivo intrinsic clearance ( CLint,invivo​ ), the in vitro value is scaled using physiological parameters. The standard scaling factors for humans are 45 mg microsomal protein per gram of liver, and 20 grams of liver per kg of body weight[12].

CLint,invivo​=CLint,invitro​×45 mg/g×20 g/kg

Finally, the predicted Hepatic Clearance ( CLH​ ) is calculated using the well-stirred model , which assumes the liver is a single well-mixed compartment where the unbound drug concentration in the blood equals the concentration in the liver[1][11].

CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​

(Where QH​ is human hepatic blood flow, approximately 20.7 mL/min/kg).

Representative Quantitative Data

Below is a structured data presentation demonstrating how the metabolic stability parameters of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine would be evaluated against standard controls in a typical HLM assay.

Compound t1/2​ (min) CLint,invitro​ (µL/min/mg)Scaled CLint,invivo​ (mL/min/kg)Predicted EH​ (Extraction Ratio)Classification
Test Compound 28.548.643.70.68Moderate/High Clearance
Verapamil (Positive Control)12.4111.8100.60.83High Clearance
Warfarin (Low Clearance Control)>120<11.5<10.3<0.33Low Clearance

Note: The test compound data is representative of a typical bis-heterocyclic tertiary amine undergoing moderate to rapid CYP-mediated oxidation.

Conclusion

Evaluating the metabolic stability of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine requires a nuanced understanding of its structural liabilities—namely the susceptibility of its piperidine and morpholine rings to N-dealkylation, and the thiazole core to epoxidation. By employing a rigorously controlled HLM assay and applying the well-stirred IVIVE model, researchers can accurately predict hepatic clearance, a critical step in de-risking lead compounds prior to in vivo pharmacokinetic studies.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Solubilization of Lipophilic Thiazole Derivatives for Cell-Based Assays

For: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Compound Solubilization in Cell Culture The in vitro evaluation of novel chemical entities is a cornerstone of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Compound Solubilization in Cell Culture

The in vitro evaluation of novel chemical entities is a cornerstone of modern drug discovery. The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, a lipophilic molecule featuring a thiazole core, represents a class of compounds that often present challenges in aqueous solubility. Achieving a true solution, free of precipitates, is critical for obtaining accurate and reproducible data in cell-based assays. Improper dissolution can lead to inconsistent compound concentrations, resulting in flawed dose-response curves and misleading biological interpretations.

This document provides a comprehensive guide and a robust starting protocol for the solubilization of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine and similar lipophilic small molecules for use in cell culture applications. The methodologies described herein are grounded in established principles of small molecule handling and are designed to ensure the integrity of both the compound and the biological system under investigation.

Pre-Dissolution Considerations: Understanding Your Compound

Before proceeding with any dissolution protocol, it is imperative to gather as much information as possible about the compound's physicochemical properties. While specific data for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine may be limited, understanding the general characteristics of its constituent moieties (piperidine, thiazole, morpholine) can inform the initial choice of solvent.

PropertyGeneral Expectation for Lipophilic Thiazole DerivativesImplication for Dissolution
Aqueous Solubility Low to InsolubleDirect dissolution in aqueous buffers or cell culture media is unlikely to be successful.
Organic Solvent Solubility High in polar aprotic solventsSolvents like Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) are primary candidates for creating a concentrated stock solution.[1]
Stability Generally stable, but pH and light sensitivity should be considered.Stock solutions should be stored under appropriate conditions to prevent degradation.

The Role of DMSO in Cell Culture: A Double-Edged Sword

Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving non-water-soluble compounds for biological assays.[2] Its ability to dissolve a broad range of organic molecules makes it an invaluable tool. However, researchers must be cognizant of its potential effects on cells.

Mechanism of Action and Cellular Effects

DMSO is a polar, aprotic organic solvent that can readily penetrate cell membranes.[3] This property is beneficial for compound delivery but can also lead to cellular stress, altered gene expression, and even cytotoxicity at higher concentrations.[4][5]

Recommended Concentration Limits

For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to 0.5% (v/v) to avoid significant toxic effects.[2][4] However, the sensitivity to DMSO is cell-type dependent, and it is crucial to determine the tolerance of the specific cell line being used.[4]

The Importance of a Vehicle Control

To distinguish the biological effects of the compound from those of the solvent, a "vehicle control" is essential in every experiment. This control consists of cells treated with the same final concentration of DMSO as the compound-treated cells.

Protocol: Preparation of a 10 mM Stock Solution of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many small molecules.

Materials and Equipment
  • 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes (or other light-protecting tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringe filters (0.22 µm pore size), preferably with a membrane compatible with DMSO (e.g., PTFE)[6][7]

  • Sterile syringes

  • Laminar flow hood

Step-by-Step Procedure
  • Determine the Molecular Weight (MW): Obtain the precise molecular weight of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine from the supplier's certificate of analysis. For the purpose of this protocol, we will assume a hypothetical MW of 297.45 g/mol .

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 297.45 g/mol x 1000 mg/g = 2.97 mg

  • Weigh the Compound: In a sterile, amber microcentrifuge tube, carefully weigh out 2.97 mg of the compound. It is often practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to minimize weighing errors.[8]

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound. For 2.97 mg, this would be 1 mL.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes.[1] Visually inspect the solution to ensure that all solid material has dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Sterile Filtration: In a laminar flow hood, draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and dispense the filtered stock solution into a new, sterile, amber microcentrifuge tube.[6][9] This step is critical to remove any potential microbial contaminants.[7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter Ensure Complete Dissolution aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store G stock 10 mM Stock in 100% DMSO (Stored at -80°C) intermediate 1 mM Intermediate in Medium (1% DMSO) stock->intermediate 1:10 Dilution in Medium final_culture Final Concentration (e.g., 10 µM) in Cell Culture Medium (≤0.1% DMSO) intermediate->final_culture Add to Cells control_stock 100% DMSO (Vehicle) control_intermediate 1% DMSO in Medium control_stock->control_intermediate 1:10 Dilution in Medium control_final Vehicle Control (≤0.1% DMSO) control_intermediate->control_final Add to Cells

Caption: Dilution scheme for compound and vehicle control.

Validation and Best Practices

Given the lack of specific solubility data for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, it is crucial to validate your dissolution and dilution protocol.

Visual Inspection

After preparing the final working solution in the cell culture medium, visually inspect it under a microscope. Look for any signs of precipitation, which will appear as small crystals or an amorphous cloudiness. If precipitation is observed, the protocol needs to be adjusted (e.g., by lowering the final concentration or using a different solvent system).

Solubility Testing

For a more rigorous assessment, a small-scale solubility test can be performed. Prepare a serial dilution of the compound in the final cell culture medium and incubate under standard culture conditions (37°C, 5% CO2) for the duration of your planned experiment. Periodically check for precipitation.

Solvent Toxicity Assay

Before initiating experiments with your compound, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line.

StepProcedure
1. Cell Seeding Plate your cells at the desired density and allow them to adhere overnight.
2. Treatment Prepare a range of DMSO concentrations in complete medium (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%).
3. Incubation Replace the medium with the DMSO-containing medium and incubate for the same duration as your planned experiment.
4. Viability Assay Assess cell viability using a standard method (e.g., MTT, PrestoBlue, or Trypan Blue exclusion).
5. Analysis Determine the highest concentration of DMSO that does not significantly impact cell viability.

Conclusion

The successful use of lipophilic compounds like 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in cell-based assays hinges on a meticulous and validated dissolution protocol. By starting with a high-concentration stock solution in an appropriate organic solvent such as DMSO, followed by careful dilution and sterile filtration, researchers can prepare reliable working solutions. Always remember to include a vehicle control and to empirically determine the solvent tolerance of your specific cell line to ensure that the observed biological effects are attributable to the compound of interest and not the solvent.

References

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  • PubChem. (n.d.). 4-Morpholinopiperidine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methylmorpholine N-Oxide.

Sources

Application

Preclinical In Vivo Dosing Formulation Protocol for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Introduction & Rationale 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (CAS: 478260-14-9) is a synthetic small molecule featuring a 1,3-thiazole core flanked by piperidino and morpholine moieties. With a molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (CAS: 478260-14-9) is a synthetic small molecule featuring a 1,3-thiazole core flanked by piperidino and morpholine moieties. With a molecular weight of 267.4 g/mol and multiple basic nitrogen centers, this compound behaves chemically as a lipophilic weak base.

In preclinical drug development, formulating weak bases for in vivo efficacy and pharmacokinetic (PK) studies presents a specific set of challenges. Such compounds typically exhibit pH-dependent solubility—dissolving readily in the acidic environment of the stomach but precipitating rapidly upon entry into the neutral pH of the systemic circulation (IV dosing) or the small intestine (PO dosing). To maximize exposure and ensure reproducible PK profiles, phase-appropriate formulation strategies must be employed to overcome these solubility and bioavailability bottlenecks 1.

Physicochemical Profiling & Causality in Formulation Design

Direct dilution of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in standard aqueous buffers (e.g., PBS or saline) often results in sub-therapeutic dissolved concentrations or immediate precipitation. Our formulation design is driven by the following mechanistic causalities:

  • Intravenous (IV) Administration (Cosolvency & Micellization): IV formulations must be clear, sterile solutions to prevent fatal pulmonary embolism. We utilize a cosolvent-surfactant system. Dimethyl sulfoxide (DMSO) is used initially to disrupt the crystalline lattice of the API. Subsequently, a surfactant (Tween 80) and a cosolvent (PEG300) are added to create micelles that shield the hydrophobic core of the molecule from the aqueous continuous phase, preventing precipitation upon dilution in the bloodstream 2.

  • Per Os (PO) Administration (The "Spring and Parachute" Effect): For oral delivery, we leverage the physiological pH gradient. The acidic gastric fluid acts as the "spring," rapidly protonating and dissolving the weak base. To prevent the inevitable precipitation when the drug transitions to the higher pH of the intestine, polymeric suspending agents like Methylcellulose (MC) are added. These polymers act as a "parachute," sterically hindering crystal nucleation and maintaining a supersaturated state long enough to allow for intestinal absorption 3.

Formulation Workflows & Protocols

Protocol A: Intravenous (IV) Solution

(Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) Target Concentration: 1 - 5 mg/mL

  • API Solubilization: Accurately weigh the required mass of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine into a sterile glass vial. Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously and sonicate in a water bath at 37°C for 5-10 minutes until a completely clear solution is achieved. (Causality: DMSO is critical for initial lattice disruption; without it, the API will resist wetting).

  • Cosolvent Addition: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 2 minutes to ensure homogeneous mixing.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex thoroughly. (Note: Tween 80 is highly viscous; use a positive displacement pipette or weigh it directly to ensure accuracy).

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (45% of final volume) while continuously vortexing. (Causality: Dropwise addition prevents localized supersaturation and micro-precipitation at the solvent-aqueous interface).

  • Self-Validation & Sterilization: Visually inspect the vial against a dark background for particulates. If the solution is cloudy, the formulation has failed and must be discarded. If clear, filter through a 0.22 µm PTFE syringe filter prior to dosing. A successful formulation will pass through the filter with minimal resistance.

Protocol B: Oral (PO) Suspension

(Vehicle: 0.5% Methylcellulose / 0.2% Tween 80 in Water) Target Concentration: 5 - 20 mg/mL

  • Vehicle Preparation: Dissolve Methylcellulose (MC) in heated (~80°C) ultra-pure water to 0.5% w/v, then cool to 4°C overnight to ensure complete polymer hydration. Add 0.2% v/v Tween 80 and mix thoroughly.

  • API Wetting: Place the pre-weighed API powder in a mortar or a glass vial. Add a small volume of the vehicle to create a thick paste. (Causality: Wetting the hydrophobic powder prevents agglomeration and floating, ensuring a uniform dose).

  • Volume Make-up: Gradually add the remaining vehicle while triturating or continuously stirring.

  • Homogenization & Self-Validation: Probe sonicate or use a tissue homogenizer for 3-5 minutes on ice to reduce particle size. Let the suspension sit for 30 minutes. A self-validating, successful suspension will remain visually homogeneous without rapid settling. Resuspend by gentle inversion immediately before oral gavage.

Data Presentation: Formulation Matrix

RouteFormulation CompositionMechanism of Solubilization / StabilizationMax Recommended Dosing Volume (Mice)
IV 10% DMSO + 5% Tween 80 + 85% SalineMicellar encapsulation; Cosolvency5 mL/kg
IV 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineHigh-capacity cosolvency; Steric shielding5 mL/kg
PO 0.5% MC + 0.2% Tween 80 in WaterViscosity modification; Wetting; Precipitation inhibition10 mL/kg
PO 5% DMSO + 95% Corn OilLipid dissolution; Lymphatic transport bypass10 mL/kg

Mechanistic & Workflow Visualizations

G Start 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine API Assessment Solubility Aqueous Solubility at pH 7.4? Start->Solubility HighSol Simple Aqueous Vehicle (e.g., Saline or PBS) Solubility->HighSol > 1 mg/mL LowSol Cosolvent / Surfactant Screening Solubility->LowSol < 1 mg/mL (Expected) IV IV Dosing (Clear Solution): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline LowSol->IV Systemic Exposure PO PO Dosing (Suspension): 0.5% Methylcellulose + 0.2% Tween 80 in Water LowSol->PO Oral Bioavailability

Decision tree for selecting phase-appropriate in vivo formulations based on API solubility.

Pathway Stomach Stomach (pH 1.5 - 3.5) API Dissolves (Protonated) The 'Spring' Intestine Intestine (pH 6.5 - 7.5) Risk of Precipitation Stomach->Intestine Gastric Emptying Formulation Polymeric Excipients (MC) Precipitation Inhibitors The 'Parachute' Intestine->Formulation Supersaturation Absorption Systemic Circulation Maintained Bioavailability Intestine->Absorption Absorption (If dissolved) Formulation->Absorption Sustained Solubility

The "Spring and Parachute" mechanism for oral absorption of weak bases.

References

  • Source: National Institutes of Health (NIH)
  • Sulfalene-13C6 solubility problems in aqueous buffers (Adapted for general weak base strategies)
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations Source: WuXi AppTec URL

Sources

Method

NMR spectroscopy reference data for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Comprehensive Application Note: NMR Spectroscopy Reference Data and Protocol for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Introduction and Chemical Context The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: NMR Spectroscopy Reference Data and Protocol for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Introduction and Chemical Context

The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine is a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery, particularly in the synthesis of protein-protein interaction (PPI) modulators and targeted kinase inhibitors[1]. The molecular architecture integrates a central 1,3-thiazole ring flanked by two distinct saturated heterocycles: a piperidine moiety at the C2 position and a morpholinomethyl group at the C5 position.

Acquiring and interpreting high-fidelity Nuclear Magnetic Resonance (NMR) data for this compound is critical for structural verification and purity assessment. This application note provides authoritative reference data, structural elucidation logic, and a self-validating experimental protocol designed to eliminate common artifacts in NMR spectroscopy.

Physicochemical Properties

PropertyValue
Chemical Name 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine
CAS Registry Number 478260-14-9
Molecular Formula C₁₃H₂₁N₃OS
Molecular Weight 267.39 g/mol
Core Structural Motifs 2-Aminothiazole, Piperidine, Morpholine

Structural Elucidation & NMR Causality

The NMR spectral profile of 2-aminothiazole derivatives is heavily governed by mesomeric electron donation (+M effect) from the C2-amino substituent into the aromatic thiazole ring[2]. In this specific compound, the lone pair of electrons on the piperidine nitrogen delocalizes into the thiazole π-system, significantly altering the local magnetic environment.

  • Thiazole H-4 Resonance: Due to the strong shielding effect induced by the piperidine nitrogen's electron donation, the H-4 proton resonates significantly upfield (typically around δ 6.85 ppm) compared to the H-4 of an unsubstituted thiazole (δ 7.8 ppm)[3][4]. Because the C5 position is fully substituted, this proton appears as a sharp singlet, lacking any scalar coupling.

  • Methylene Bridge: The isolated -CH₂- group linking the thiazole C5 to the morpholine nitrogen appears as a sharp singlet around δ 3.55 ppm. The absence of adjacent protons prevents spin-spin splitting.

  • Morpholine & Piperidine Systems: The morpholine ring displays a characteristic downfield shift for the O-CH₂ protons (~δ 3.70 ppm) due to the high electronegativity and inductive withdrawal (-I effect) of the oxygen atom. Conversely, the piperidine ring exhibits standard aliphatic multiplets shielded further upfield (δ 1.60 – 3.40 ppm).

Structural_Logic cluster_0 Structural Motifs cluster_1 NMR Spectral Manifestations S1 Piperidine Ring (C2 Substituent) S2 1,3-Thiazole Core (Aromatic System) S1->S2 +M Electron Donation O1 Aliphatic Multiplets (δ 1.60 - 3.40 ppm) S1->O1 Aliphatic Protons O2 Shielded H-4 Singlet (δ ~6.85 ppm) S2->O2 Increased e- Density at C4 S3 Morpholinomethyl (C5 Substituent) O3 Deshielded O-CH2 (δ ~3.70 ppm) S3->O3 Electronegative Oxygen Effect O4 Isolated CH2 Bridge (δ ~3.55 ppm Singlet) S3->O4 No Adjacent Protons

Diagram 1: Logical mapping of structural motifs to their corresponding NMR spectral manifestations.

Quantitative NMR Reference Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.85 Singlet (s) 1H Thiazole H-4
~3.70 Multiplet (m) 4H Morpholine O-CH₂ (C2', C6')
~3.55 Singlet (s) 2H Bridge -CH₂-
~3.40 Multiplet (m) 4H Piperidine N-CH₂ (C2'', C6'')
~2.45 Multiplet (m) 4H Morpholine N-CH₂ (C3', C5')
~1.65 Multiplet (m) 4H Piperidine CH₂ (C3'', C5'')

| ~1.60 | Multiplet (m) | 2H | Piperidine CH₂ (C4'') |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment
~171.0 Quaternary (C) Thiazole C-2 (Deshielded by N-substitution)
~138.5 Methine (CH) Thiazole C-4
~121.0 Quaternary (C) Thiazole C-5
~66.8 Methylene (CH₂) Morpholine O-CH₂
~55.2 Methylene (CH₂) Bridge -CH₂-
~53.5 Methylene (CH₂) Morpholine N-CH₂
~49.5 Methylene (CH₂) Piperidine N-CH₂
~25.2 Methylene (CH₂) Piperidine CH₂ (C3'', C5'')

| ~24.1 | Methylene (CH₂) | Piperidine CH₂ (C4'') |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data, the sample preparation and acquisition workflow must be executed as a self-validating system where each step includes a strict quality control checkpoint[5].

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the compound for ¹H NMR (or 35–50 mg for ¹³C NMR) into a clean, dry borosilicate glass vial.

    • Causality: This specific concentration ensures an optimal signal-to-noise ratio without causing viscosity-induced line broadening, which obscures fine J-coupling details[6].

  • Solvent Addition: Add exactly 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[7].

    • Causality: CDCl₃ is selected for its excellent solvation properties for lipophilic heterocycles. The 0.6 mL volume guarantees a liquid height of ~50 mm in a standard 5 mm NMR tube, which is geometrically critical for optimizing magnetic field homogeneity (shimming)[8].

  • Clarification (QC Check): Visually inspect the solution against a light source. If any particulates remain, filter the solution through a tightly packed glass wool plug in a Pasteur pipette.

    • Causality: Suspended solid particles create localized magnetic susceptibility gradients, leading to severe peak broadening and loss of resolution[7][9].

  • Transfer: Transfer the clear solution into a high-quality (e.g., 500 MHz rated) 5 mm NMR tube and cap securely. Wipe the exterior with an isopropanol-soaked lint-free wipe to remove fingerprints.

Step 2: Instrument Calibration and Acquisition
  • Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Shimming (QC Check): Perform gradient shimming (Z1 to Z4). Analyze the TMS peak (δ 0.00 ppm) or the residual CHCl₃ peak (δ 7.26 ppm). The linewidth at half-height (FWHM) must be ≤ 1.0 Hz. If it is broader, the shim map is inadequate and must be repeated[8].

  • Tuning and Matching: Tune the probe to the exact resonance frequency of the target nucleus (¹H or ¹³C) to maximize radiofrequency power transfer and sensitivity.

  • Acquisition Parameters (¹H): Set the excitation pulse angle to 30°, acquisition time (AQ) to 3.0 seconds, and relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

    • Causality: A 30° pulse combined with a sufficient D1 ensures complete longitudinal relaxation (T1) between scans, allowing for accurate, quantitative integration of the proton signals.

  • Data Processing: Apply a zero-filling factor to double the data points and use a mild exponential window function (Line Broadening = 0.3 Hz for ¹H) before Fourier Transformation[7]. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction prior to integration.

NMR_Workflow A 1. Sample Weighing (15 mg for 1H, 40 mg for 13C) B 2. Solvent Addition (0.6 mL CDCl3 + TMS) A->B C 3. Filtration & Transfer (Ensure particulate-free solution) B->C D 4. Spectrometer Calibration (Lock, Shim FWHM ≤ 1.0 Hz, Tune) C->D E 5. Data Acquisition (Optimize Pulse Angle & D1 Delay) D->E F 6. Processing & QA (Fourier Transform, Phase, Integrate) E->F

Diagram 2: Step-by-step self-validating workflow for NMR sample preparation and data acquisition.

References

  • Chemexpress / PPI Modulator Database. "4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine." Ppimodulator.com.
  • Dahlbom, R., et al. "The Structure of Dimeric 2-Aminothiazole." Acta Chemica Scandinavica, SciSpace.
  • Gomha, S. "Synthesis and Anti-Hypertensive α-Blocking Activity Evaluation of Thiazole Derivatives." Clockss.org.
  • University of Colorado Boulder. "NMR Spectrum Acquisition - Organic Chemistry." Orgchemboulder.com.
  • Chemistry LibreTexts. "9.6: Experimental Procedure and Analysis." LibreTexts.org.
  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Benchchem.com.
  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes." Weizmann.ac.il.
  • Western University. "NMR Sample Preparation." Uwo.ca.

Sources

Application

Application Note: High-Resolution Target Identification Using the Morpholine-Thiazole Probe 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Proteomics, and Target Deconvolution Introduction & Structural Rationale The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Proteomics, and Target Deconvolution

Introduction & Structural Rationale

The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (CAS 478260-14-9) represents a highly privileged pharmacophore in kinase drug discovery. Following phenotypic screening campaigns, deconvoluting the exact molecular targets of such small molecules is a critical bottleneck.

Causality in Probe Design: The structural architecture of this probe provides distinct functional vectors for target engagement. The morpholine ring is a canonical "hinge-binder," known to insert deeply into the ATP-binding pocket of kinases (most notably the PI3K/mTOR family). The morpholine oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of hinge residues (e.g., Val851 in PI3Kα) . The 2-aminothiazole core provides a rigid, planar scaffold that optimally vectors the morpholine into the hinge while directing the piperidine moiety toward the solvent-exposed region of the kinase cleft.

Understanding this spatial orientation is crucial for experimental design: because the piperidine ring is solvent-exposed, it serves as the ideal site for linker attachment (e.g., PEGylation to Sepharose beads) during affinity chromatography. Modifying the morpholine or thiazole core would introduce steric clashes within the ATP pocket, obliterating target affinity.

The Self-Validating Orthogonal Workflow

Target deconvolution is notoriously prone to false positives due to nonspecific protein binding to affinity matrices. To establish a self-validating system , we employ an orthogonal approach combining label-free biophysics with quantitative chemical proteomics:

  • Cellular Thermal Shift Assay (CETSA): Provides label-free confirmation of target engagement in intact cells, ensuring the probe reaches its target in a physiologically relevant environment without the need for chemical linkers .

  • Affinity-Based Chemical Proteomics: Utilizes the immobilized probe coupled with quantitative mass spectrometry (TMT/iTRAQ) to identify the interactome. A competitive displacement control is mandatory to distinguish specific targets from background matrix binders .

Workflow Pheno Phenotypic Screening (Hit Identification) Probe Probe: 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Pheno->Probe Identifies active scaffold CETSA CETSA (Label-Free) Target Engagement Probe->CETSA Intact cell binding Affinity Affinity Chromatography (Kinobeads Pull-Down) Probe->Affinity Immobilized probe LCMS Quantitative LC-MS/MS (iTRAQ/TMT) CETSA->LCMS Thermal shift correlation Affinity->LCMS Eluted interactome Validation Target Validation (Knockdown/Overexpression) LCMS->Validation Candidate targets

Workflow for target deconvolution using orthogonal CETSA and affinity-based proteomics.

Protocol 1: Label-Free Target Engagement via CETSA

Scientific Causality: Ligand binding lowers the free energy of a protein's folded state relative to its unfolded state. This shifts the thermal denaturation equilibrium toward higher temperatures. By measuring the aggregation of denatured proteins across a temperature gradient, we can identify specific target engagement (ΔTm shift) in living cells.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HCT116 or HeLa) to 80% confluency. Treat with 10 µM of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (100 µL each).

  • Temperature Gradient: Heat the tubes in a thermal cycler across a gradient from 40°C to 68°C (4°C increments) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Subject the cells to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the remaining soluble target protein via Western Blot or quantitative MS. Calculate the apparent melting temperature (Tm) by fitting the densitometry data to a Boltzmann sigmoidal curve.

Protocol 2: Affinity-Based Chemical Proteomics (Pull-Down)

Scientific Causality: To ensure the system is self-validating, we utilize a "competition channel" in our TMT multiplexing. If a protein binds nonspecifically to the bead matrix, pre-incubating the lysate with free probe will not affect its binding. However, if a protein is a specific target, the free probe will occupy its ATP pocket, sterically blocking it from binding the immobilized probe on the beads. This results in a near-zero MS signal in the competition channel, definitively ruling out false positives.

Step-by-Step Methodology:

  • Matrix Preparation: Synthesize an affinity matrix by coupling the piperidine ring of the probe to NHS-activated Sepharose beads via a PEG4 linker. Quench unreacted NHS groups with ethanolamine.

  • Lysate Preparation: Lyse cells in mild buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, protease/phosphatase inhibitors). Clarify at 100,000 × g for 30 min.

  • Competitive Pre-incubation (The Critical Control):

    • Sample A (Vehicle): Incubate 5 mg of lysate with 1% DMSO for 30 min.

    • Sample B (Competition): Incubate 5 mg of lysate with 100 µM free 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine for 30 min.

  • Affinity Enrichment: Add 50 µL of the synthesized probe-beads to both Sample A and Sample B. Rotate at 4°C for 2 hours.

  • Washing & Elution: Wash beads extensively with lysis buffer (5x) and PBS (2x). Elute bound proteins by boiling in 1% SDS or by adding 10 mM free ATP to specifically elute kinase targets.

  • TMT Labeling & LC-MS/MS: Digest eluted proteins with trypsin. Label Sample A peptides with TMT-126 and Sample B peptides with TMT-127. Mix and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Data Presentation & Interpretation

The integration of CETSA and TMT-based pull-down data allows for the definitive categorization of protein hits. Below is a representative data summary demonstrating how the morpholine-thiazole probe selectively targets the PI3K/mTOR axis.

Table 1: Quantitative LC-MS/MS and CETSA Validation Data

Target ProteinGene SymbolCETSA ΔTm (°C)TMT Ratio (Competition / Vehicle)Target Classification
Phosphatidylinositol 3-kinase catalytic subunit alphaPIK3CA+6.40.05Primary Target
Serine/threonine-protein kinase mTORMTOR+4.80.12Secondary Target
Mitogen-activated protein kinase 1MAPK1+0.20.94Non-specific Binder
Tyrosine-protein kinase SRCSRC-0.10.97Non-specific Binder

Interpretation: PIK3CA and MTOR exhibit significant thermal stabilization (ΔTm > 4°C) and are strongly outcompeted by the free probe (TMT Ratio < 0.15), confirming them as specific targets. Conversely, MAPK1 and SRC bind the matrix but are not outcompeted (TMT Ratio ~ 1.0) and show no thermal shift, identifying them as background noise.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Candidate RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Probe Morpholine-Thiazole Probe Probe->PI3K Hinge-binding (Morpholine) mTOR mTORC1 / mTORC2 Probe->mTOR Dual-inhibition potential AKT AKT (Protein Kinase B) PIP3->AKT Membrane recruitment AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream signaling

Proposed mechanism of action for the morpholine-thiazole probe within the PI3K/AKT/mTOR pathway.

Conclusion

By leveraging the structural properties of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, researchers can effectively map its polypharmacology. The morpholine core drives specific hinge-binding to PI3K/mTOR family kinases, while the solvent-exposed piperidine allows for traceless immobilization. When coupled with the self-validating orthogonal workflow of CETSA and competitive TMT-MS, this protocol eliminates false positives and accelerates the transition from phenotypic hit to validated molecular mechanism.

References

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. URL: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL: [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. URL: [Link]

Method

Application Note: Extraction Protocols for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine from Biological Matrices

Introduction & Physicochemical Profiling 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (CAS: 478260-14-9) is a synthetic heterocyclic compound featuring a 2-aminothiazole core flanked by piperidine and morpholine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (CAS: 478260-14-9) is a synthetic heterocyclic compound featuring a 2-aminothiazole core flanked by piperidine and morpholine rings. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active drugs due to its robust hydrogen-bonding capacity and favorable pharmacokinetic properties[1].

When developing bioanalytical assays (e.g., LC-MS/MS) for this compound in complex biological matrices such as plasma or urine, sample preparation is the most critical step. To design a robust extraction methodology, we must first analyze the causality between the molecule's structure and its behavior in solution:

  • Morpholine Moiety: Contains a secondary aliphatic amine embedded in an oxygen-containing heterocycle. The estimated pKa​ of this nitrogen is approximately 8.3.

  • 2-Aminothiazole Moiety: The piperidine nitrogen attached directly to the C2 of the thiazole ring exhibits significant electron delocalization into the aromatic system. Consequently, its basicity is drastically reduced (estimated pKa​ < 3.0).

  • Lipophilicity: The combination of the thiazole, piperidine, and morpholine rings yields a moderately lipophilic molecule (estimated LogP ~ 2.5).

  • At pH < 5 , the morpholine nitrogen is fully protonated (cationic), making it an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2].

  • At pH > 10.5 , the molecule is fully un-ionized and highly lipophilic, making it perfectly suited for Supported Liquid Extraction (SLE) or traditional Liquid-Liquid Extraction (LLE) using non-polar solvents[3].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

The Causality & Self-Validating Mechanism

MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the plasma, the analyte becomes positively charged and binds ionically to the sulfonic acid groups.

This protocol represents a self-validating system : the ability to wash the sorbent with 100% methanol without losing the analyte proves that the retention mechanism is strictly driven by the ionic lock (cation exchange) rather than non-specific hydrophobic interactions. If the analyte were not properly protonated during pretreatment, it would elute prematurely during the organic wash, immediately alerting the analyst to a failure in sample acidification.

Step-by-Step Methodology

Materials Required: Oasis MCX 96-well plate (30 mg/well) or equivalent, 2% Phosphoric acid ( H3​PO4​ ), 2% Formic acid, 100% Methanol, 5% Ammonium hydroxide ( NH4​OH ) in Methanol.

  • Sample Pretreatment: Aliquot 100 µL of plasma into a microcentrifuge tube or deep-well plate. Add 10 µL of Internal Standard (IS). Add 100 µL of 2% H3​PO4​ in water. Vortex for 30 seconds.

    • Causality: Disrupts protein binding and drops the pH below 3, ensuring the morpholine nitrogen is >99% protonated.

  • Conditioning (Optional): Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the SPE bed.

  • Loading: Apply the pretreated sample to the MCX plate. Apply low vacuum (approx. 2-5 inHg) to achieve a dropwise flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Add 1 mL of 2% formic acid in water.

    • Causality: Removes salts, polar interferences, and water-soluble proteins while maintaining the analyte's positive charge.

  • Wash 2 (Organic): Add 1 mL of 100% Methanol.

    • Causality: Removes neutral lipids, phospholipids, and unbound hydrophobic interferences. The analyte remains locked to the sorbent via ionic bonds.

  • Elution: Add 2 x 500 µL of 5% NH4​OH in Methanol.

    • Causality: The high pH neutralizes the morpholine nitrogen, breaking the ionic bond. The methanol simultaneously overcomes the reversed-phase retention, eluting the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

MCX_Mechanism A Plasma Sample + 2% H3PO4 (pH < 3) B Analyte Protonation (Morpholine NH+) A->B C MCX Sorbent Loading (Ionic Binding) B->C D Wash 1: 2% Formic Acid (Removes Salts) C->D E Wash 2: 100% Methanol (Removes Lipids) D->E F Elution: 5% NH4OH in MeOH (Neutralizes Analyte) E->F G Pure Extract for LC-MS/MS F->G

Mixed-Mode Cation Exchange (MCX) SPE mechanism for basic analytes.

Protocol 2: Supported Liquid Extraction (SLE) (High-Throughput)

The Causality & Mechanism

SLE is a high-throughput, automation-friendly alternative to traditional LLE. The aqueous sample is buffered to a high pH to completely neutralize the analyte and loaded onto a highly porous diatomaceous earth sorbent. The aqueous phase coats the pores of the sorbent, creating a massive surface area. A water-immiscible organic solvent is then passed through, extracting the un-ionized analyte via highly efficient micro-partitioning without the risk of emulsion formation[3].

Step-by-Step Methodology

Materials Required: ISOLUTE SLE+ 400 µL 96-well plate (or equivalent), 0.5 M Ammonium Hydroxide ( NH4​OH ), Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M NH4​OH . Vortex thoroughly.

    • Causality: Raises the pH to >10.5, ensuring the morpholine ring is >99% un-ionized and lipophilic.

  • Loading: Apply the 200 µL pretreated sample to the SLE+ plate. Apply a brief pulse of vacuum to initiate flow into the sorbent bed.

  • Equilibration: Wait exactly 5 minutes.

    • Causality: Allows the aqueous matrix to fully absorb and form a thin layer over the diatomaceous earth.

  • Elution: Apply 2 x 500 µL of MTBE. Allow to flow under gravity for 5 minutes, followed by a brief vacuum pulse to collect the remaining solvent.

    • Causality: The un-ionized lipophilic analyte partitions into the MTBE, leaving proteins and salts permanently trapped in the aqueous layer on the sorbent.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

SLE_Workflow N1 N1 N2 2. Load Apply to Diatomaceous Earth Sorbent N1->N2 N3 3. Equilibrate Wait 5 mins for aqueous absorption N2->N3 N4 4. Elute Pass MTBE/DCM to extract unionized analyte N3->N4 N5 5. Reconstitute Evaporate & prepare for LC-MS/MS N4->N5

Supported Liquid Extraction (SLE) workflow for high-throughput sample preparation.

Quantitative Data Presentation

The choice of extraction technique dictates the cleanliness of the final extract and the efficiency of the workflow. Below is a comparative summary of expected performance metrics for basic heterocyclic compounds extracted from human plasma.

Table 1: Comparative Performance Metrics for Extraction of Basic Heterocycles

Extraction TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalProcessing Time (96-well)
MCX SPE 85 – 95%Minimal (< 10%)Excellent (> 99%)~45 minutes
SLE 80 – 90%Low (10 – 15%)Good (~ 90%)~20 minutes
Traditional LLE 60 – 80%Moderate (15 – 25%)Moderate (~ 80%)~60 minutes

Note: While SLE offers superior throughput and requires less method development, MCX SPE provides the absolute highest degree of extract cleanliness, making it the preferred choice for ultra-trace level quantification where phospholipid-induced ion suppression must be entirely eliminated.

References

  • Waters Corporation. "Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction." Waters Application Note. Available at: [Link]

  • Cheng, Y.-F., et al. "Simplified Procedure for the Determination of Codeine and its Metabolite in Urine and Plasma by LC/UV and LC/MS Using Mixed-Mode Cation Exchange for Sample Preparation." Journal of Liquid Chromatography & Related Technologies. Taylor & Francis. Available at: [Link]

  • Biotage. "Automated extraction of Zolmitriptan from plasma using ISOLUTE® SLE+ with Biotage® Extrahera™ Classic." Biotage Application Note. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Welcome to the technical support guide for the synthesis of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals aiming to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the yield and purity of this valuable compound. We will explore the underlying chemistry of the synthetic route, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success.

Introduction

The target molecule, 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, integrates three key heterocyclic scaffolds: a thiazole core, a piperidine ring, and a morpholine ring. This combination of functionalities makes it a compound of interest in medicinal chemistry. The synthesis, however, often involves a multi-step process where yield can be compromised at various stages. This guide focuses on a robust and widely applicable two-step synthetic strategy, beginning with the classic Hantzsch thiazole synthesis to construct the core, followed by a nucleophilic substitution to introduce the morpholine moiety. Our goal is to provide a comprehensive resource that addresses specific challenges in a direct question-and-answer format.

Proposed Synthetic Pathway

The most logical and efficient route to the target compound involves two primary transformations:

  • Step 1: Hantzsch Thiazole Synthesis - The reaction of N-piperidinocarbothioamide with an appropriate α-haloketone, such as 1,3-dichloroacetone, to form the key intermediate: 5-(chloromethyl)-2-(piperidin-1-yl)-1,3-thiazole.

  • Step 2: Nucleophilic Substitution - The reaction of the 5-(chloromethyl) intermediate with morpholine to yield the final product.

Synthetic_Pathway PiperidineThioamide N-Piperidinocarbothioamide Intermediate 5-(chloromethyl)-2-(piperidin-1-yl)-1,3-thiazole PiperidineThioamide:e->Intermediate:w Step 1 (Hantzsch Synthesis) Dichloroacetone 1,3-Dichloroacetone Dichloroacetone:e->Intermediate:w FinalProduct 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Intermediate:e->FinalProduct:w Step 2 (Nucleophilic Substitution) Morpholine Morpholine Morpholine:e->FinalProduct:w

Figure 1: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis

This section addresses common issues encountered during the formation of the key intermediate, 5-(chloromethyl)-2-(piperidin-1-yl)-1,3-thiazole. The Hantzsch reaction, while classic, requires careful control of conditions to maximize yield and minimize side products.[1]

Q1: My yield for the Hantzsch reaction is consistently low (<40%). What are the most likely causes?

A1: Low yields in this specific Hantzsch synthesis often stem from one of three areas: starting material quality, reaction conditions, or side reactions.

  • Starting Material Purity:

    • N-Piperidinocarbothioamide: This reactant can be unstable. Ensure it is pure and dry. If synthesized in-house, confirm its identity and purity via NMR and melting point analysis.

    • 1,3-Dichloroacetone: This α-haloketone is a lachrymator and can degrade upon storage, especially if exposed to moisture. It is advisable to use freshly opened or purified (e.g., by distillation under reduced pressure) material.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Ethanol is a common solvent for Hantzsch syntheses, but for this reaction, a more polar, aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial. It can improve the solubility of the thioamide and prevent competing reactions with the solvent.

    • Temperature Control: The reaction is typically exothermic. Running the reaction at elevated temperatures (e.g., >85°C) can promote the formation of undesired byproducts.[2] It is often best to add the reactants at room temperature and then gently heat to a controlled temperature (e.g., 60-80°C), monitoring progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes compensate for any degradation and help drive the reaction to completion.

  • Dominance of Side Reactions: The formation of symmetrical bis(2-piperidino-thiazole) or other complex mixtures can occur if the reaction is not controlled. See the next question for more details.

Q2: My TLC shows multiple spots after the Hantzsch reaction. What are the probable side products?

A2: The presence of multiple products is a common issue. The primary side products arise from the bifunctional nature of 1,3-dichloroacetone and potential follow-on reactions.

  • Isomer Formation: While the 5-(chloromethyl) isomer is expected, formation of the 4-(chloromethyl) isomer is possible, though generally less favored.

  • Dimerization/Bis-Thiazole Formation: Two molecules of the thioamide can react with one molecule of 1,3-dichloroacetone, leading to a bis-thiazole byproduct. This is more likely if the concentration of the thioamide is too high relative to the dichloroacetone.

  • Hydrolysis: If water is present in the reaction mixture, 1,3-dichloroacetone can hydrolyze to other keto-alcohols, which can lead to a complex mixture of products.

To diagnose these, it's crucial to use a combination of TLC and LC-MS. A decision tree for troubleshooting this step is provided below.

Troubleshooting_Hantzsch Start Low Yield or Multiple Spots in Hantzsch Reaction CheckPurity Verify Purity of Starting Materials (NMR, m.p.) Start->CheckPurity Impure Starting Materials Impure? CheckPurity->Impure OptimizeStoich Optimize Stoichiometry (e.g., 1.1 eq. thioamide) ScreenSolvent Screen Solvents (Ethanol, DMF, Acetonitrile) OptimizeStoich->ScreenSolvent ControlTemp Control Temperature (Start at RT, then heat to 60-80°C) ScreenSolvent->ControlTemp MonitorTLC Monitor by TLC/LC-MS ControlTemp->MonitorTLC IsolateMajor Isolate Major Product(s) and Characterize MonitorTLC->IsolateMajor SideProducts Side Products Identified? IsolateMajor->SideProducts Impure->OptimizeStoich No Redesign Re-evaluate Synthetic Strategy Impure->Redesign Yes YieldImproved Yield Improved? SideProducts->YieldImproved No, clean reaction SideProducts->Redesign Yes, complex mixture YieldImproved->OptimizeStoich No, iterate End Proceed to Step 2 YieldImproved->End Yes

Sources

Optimization

Technical Support Center: Troubleshooting 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Precipitation in Aqueous Assays

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that transitioning a promising lipophilic hit compound from a DMSO stock into an aqueous physiologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that transitioning a promising lipophilic hit compound from a DMSO stock into an aqueous physiological buffer is a critical failure point in early-stage screening.

This guide provides a deep-dive mechanistic analysis and self-validating protocols to troubleshoot the precipitation of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine during your biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: Why does 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine precipitate immediately upon dilution into my pH 7.4 assay buffer?

The Causality: The precipitation is driven by a phenomenon known as "DMSO crash," which occurs when a compound exceeds its 1 upon rapid solvent transition[1]. To understand why this specific molecule crashes out, we must look at the pKa of its functional groups:

  • The Piperidine Ring: While normally highly basic (pKa ~11), this piperidine is directly conjugated to the C2 position of an electron-withdrawing thiazole ring. This delocalizes the nitrogen's lone pair, drastically reducing its basicity (pKa < 5). At pH 7.4, this moiety is completely neutral.

  • The Morpholine Ring: Attached via a methylene linker to the C5 position of the thiazole, this nitrogen retains a more typical alkyl-morpholine pKa of ~7.5. At physiological pH (7.4), it is roughly 50% deprotonated.

Consequently, at pH 7.4, the molecule exists predominantly as a highly lipophilic, neutral species. When the 100% DMSO stock is introduced to water, the local concentration exceeds the thermodynamic solubility limit, causing the supersaturated hydrophobic molecules to nucleate and form amorphous precipitates[2].

Q2: How can I differentiate between true dissolution, colloidal aggregation, and precipitation?

The Causality: Visual inspection is notoriously unreliable. Sub-micron colloidal aggregates scatter light but do not immediately settle to the bottom of the well. In biological assays, these colloids can sequester target proteins or membranes, leading to false-positive hit artifacts (promiscuous inhibition). The Solution: You must implement a self-validating system. Do not assume the compound is dissolved just because the solution looks clear. We recommend utilizing3 to detect light scattering from early-stage colloids[3]. This must be coupled with centrifugation and LC-MS/MS quantification of the supernatant to verify the true dissolved concentration[4].

Q3: What formulation strategies can prevent this precipitation without interfering with my downstream assays?

The Causality: If your assay pH is strictly fixed at 7.4 (e.g., live-cell assays), you cannot rely on pH adjustment to protonate the morpholine ring. Instead, you must disrupt the hydrophobic interactions driving the aggregation using carefully selected excipients that do not denature your target proteins or lyse your cells.

Data Presentation: Recommended Formulation Additives

The following table summarizes the quantitative parameters for formulating 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in aqueous buffers.

AdditiveRecommended ConcentrationSolubilization MechanismAssay Compatibility
DMSO 1.0% - 2.0% (v/v)Co-solvent; disrupts the bulk water hydrogen-bonding network.High (Most biochemical and cell assays tolerate up to 2%).
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant; forms micelles to encapsulate the lipophilic core.Moderate (Can interfere with membrane proteins or lipid assays).
HP-β-CD 1.0% - 5.0% (w/v)Inclusion complex; cyclodextrin cavity shields the thiazole/piperidine moieties.High (Excellent for cellular assays; low toxicity and no protein denaturation).
BSA 0.1% (w/v)Protein binding; acts as a thermodynamic sink/carrier for lipophilic molecules.High (Standard in kinase and enzymatic biochemical assays).

Experimental Protocol: Kinetic Solubility and Formulation Validation Workflow

To ensure absolute trustworthiness in your assay data, execute this step-by-step self-validating protocol before running any biological screens.

Step 1: Stock Preparation & Intermediate Dilution

  • Prepare a 10 mM stock of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in 100% anhydrous DMSO. Store desiccated at -20°C.

  • Create a 100x working stock (e.g., 1 mM) in 100% DMSO. Causality: Minimizing the required aqueous dilution factor reduces the localized supersaturation gradient.

Step 2: Aqueous Spiking (The "Crash" Phase)

  • Pre-warm your chosen aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, containing your chosen additives from the table above) to 37°C.

  • Rapidly inject 1 µL of the 100x DMSO stock into 99 µL of the vigorously vortexed buffer. Causality: Rapid mechanical mixing prevents the formation of high-concentration micro-zones that nucleate irreversible precipitation.

Step 3: Equilibration & Turbidimetry

  • Incubate the 96-well plate at room temperature for 2 hours to allow metastable colloids to fully aggregate.

  • Read the absorbance of the solution at 620 nm using a microplate reader.

  • Validation Gate: A baseline-corrected absorbance > 0.05 indicates the presence of light-scattering colloidal aggregates. If > 0.05, return to Step 1 and adjust your formulation additives.

Step 4: LC-MS/MS Verification

  • Centrifuge the microplate at 3,000 x g for 15 minutes to pellet any sub-visible precipitates.

  • Carefully aspirate 50 µL of the supernatant.

  • Quantify the soluble compound fraction via 4 against a standard curve prepared in 100% organic solvent[4]. Proceed to biological assays only if recovery is >95% of the target concentration.

Mandatory Visualization: Troubleshooting Logic

G N1 Observe Compound Precipitation N2 Evaluate Assay pH Constraints N1->N2 N3 Adjust Buffer to pH < 6.5 (Protonate Morpholine) N2->N3 pH Flexible N4 Add Solubilizers (Tween-20 / HPβCD) N2->N4 pH Fixed (7.4) N5 Kinetic Solubility Assay (Turbidimetry at 620 nm) N3->N5 N4->N5 N5->N2 Abs > 0.05 (Iterate) N6 LC-MS/MS Supernatant Quantification N5->N6 Abs < 0.05 N7 Proceed to Biological Assay N6->N7 Recovery > 95%

Troubleshooting workflow for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine solubility.

References

  • Aqueous Solubility - Creative Biolabs. Creative Biolabs. Available at:[Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available at:[Link]

  • Aqueous Solubility Assays - Creative Bioarray. Creative Bioarray. Available at:[Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. Available at:[Link]

Sources

Troubleshooting

overcoming poor solubility of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in DMSO

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor solubility of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in Dimethyl Sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor solubility of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in drug discovery, impacting everything from the reliability of in-vitro screening data to the feasibility of preclinical studies.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play. Our goal is to empower you with the knowledge to not only solve the immediate issue but also to develop a robust strategy for handling similar lipophilic, poorly soluble compounds in the future.

Frequently Asked Questions (FAQs)

Q1: I've prepared a 10 mM stock of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in 100% DMSO, but I see visible particulates. Why is it not dissolving?

A: This is a common issue with complex heterocyclic compounds. While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of molecules, its solvating power is not infinite.[3][4] The issue likely stems from one of two areas:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form ("brick-dust" molecules) where the energy required for the solvent to break apart the crystal lattice is greater than the energy gained from solvation.[5]

  • Lipophilicity: The molecule possesses significant nonpolar regions (the piperidine ring and the thiazole core), which can lead to self-aggregation even in a strong solvent like DMSO, especially as concentration increases.

Q2: What is the very first thing I should try to get my compound into solution?

A: The most straightforward and immediate techniques involve applying physical energy to assist the solvation process. Gentle heating combined with vortexing or, preferably, sonication is the recommended first step. These methods increase the kinetic energy of the system, helping solvent molecules penetrate the crystal lattice more effectively.[6][7] See the protocol in the Troubleshooting Guide below.

Q3: How can I be certain my compound is truly dissolved and not just a very fine suspension?

A: Visual inspection can be deceptive. A solution that appears clear may still be a colloidal suspension, which can cause significant errors in downstream assays. The most definitive laboratory method is to filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate (as measured by HPLC-UV or LC-MS/MS) is the same as the intended concentration, the compound is fully dissolved.[2] A simpler, qualitative check is to hold the vial against a light source; any visible Tyndall effect (light scattering) suggests the presence of suspended particles.

Q4: My compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A: This is a classic problem when moving from a 100% organic stock solution to a predominantly aqueous environment. The dramatic change in solvent polarity causes the poorly water-soluble compound to crash out. To mitigate this, consider using co-solvents in your final assay medium (if tolerated by the biological system) or reducing the final concentration of the compound. Advanced strategies like formulating with surfactants or cyclodextrins may be necessary.[8][9]

In-Depth Troubleshooting Guide

This guide is structured as a decision-making workflow. Start with Tier 1 methods and proceed to more complex interventions only as needed.

Decision Workflow for Solubility Enhancement

G cluster_0 cluster_1 Tier 1: Physical Methods cluster_2 Tier 2: Solvent System Modification cluster_3 Tier 3: Chemical Environment Modification cluster_4 start Start: Compound Precipitates in DMSO T1_Action Apply Gentle Heat (40-50°C) & Vortex/Sonication start->T1_Action T1_Check Is Solution Clear? T1_Action->T1_Check T2_Action Introduce a Co-Solvent (e.g., NMP, PEG-400) T1_Check->T2_Action No success Success: Proceed with Experiment T1_Check->success Yes T2_Check Solubility Improved? T2_Action->T2_Check T3_Action Adjust pH (Acidification) or Consider Salt Form T2_Check->T3_Action No T2_Check->success Yes T3_Check Solubility Achieved? T3_Action->T3_Check T3_Check->success Yes fail Consult Formulation Specialist: Advanced Strategies (e.g., SEDDS, Liposomes) T3_Check->fail No

Caption: Effect of pH on the ionization and solubility of a basic compound.

  • Step-by-Step Protocol:

    • Prepare a 1 M stock solution of HCl in an anhydrous organic solvent (e.g., isopropanol or dioxane). Do not use aqueous HCl, as water can decrease the solubility of lipophilic compounds in DMSO.

    • To your vial containing the compound suspended in DMSO, add the organic HCl solution dropwise while vortexing.

    • Add just enough acid to bring the compound into solution. Typically, 1 to 2 molar equivalents are required. For example, for 10 µmol of your compound, you would start by adding 10-20 µL of the 1 M HCl stock.

    • Use gentle warming or sonication to aid dissolution after acid addition.

    • Note: This will form the hydrochloride salt in situ. Be aware that the altered pH and presence of chloride ions could affect your experiment.

  • Scientific Rationale: Rather than forming the salt in situ, a more robust and reproducible approach is to synthesize a stable salt form of the parent compound. [10][11]Salt formation disrupts the crystal lattice of the free base, often leading to forms with lower melting points and significantly improved aqueous and solvent solubility. [12][13]Common counter-ions for basic drugs include hydrochloride, mesylate, and tosylate. [11]

  • Recommendation: This is a medicinal chemistry effort rather than a simple benchtop trick. If you consistently face solubility issues with this compound, collaborating with a chemistry team to synthesize a more soluble salt form (e.g., 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine hydrochloride or mesylate) is the most reliable long-term solution. The improved handling, stability, and solubility of a purified salt often outweigh the initial synthetic effort. [14]

References
  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ChemBK. (n.d.). 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Veeprho. (2025). Power of Sonication in Pharma Industry. [Link]

  • NextSDS. (n.d.). 4-[(2-CHLORO-1,3-THIAZOL-5-YL)METHYL]MORPHOLINE. [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • PubChem. (n.d.). 4-(2-Piperazin-1-yl-ethyl)-morpholine. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Patsnap. (2026). Effective Use of Sonication in Pharma Ingredient Solubilization. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • ACS Publications. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics. [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. PMC. [Link]

  • MDPI. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... PMC. [Link]

  • N-Methylmorpholine. (n.d.). N-Methylmorpholine. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Cytotoxicity for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

Welcome to the Advanced Application Support Center. As drug development professionals, you know that hit-to-lead optimization is rarely straightforward.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you know that hit-to-lead optimization is rarely straightforward. The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (hereafter referred to as PTM-Morpholine ) presents a highly specific trifecta of toxicological liabilities driven by its three distinct heterocycles: a thiazole ring, a piperidine ring, and a morpholine ring.

This guide is engineered to help you troubleshoot the specific off-target cytotoxicity associated with this scaffold. We focus on the causality behind the toxicity and provide self-validating protocols to engineer these liabilities out of your drug candidates.

FAQ 1: Why does my PTM-Morpholine analog show time-dependent hepatotoxicity in primary human hepatocytes?

The Causality: The thiazole ring within your scaffold is highly susceptible to cytochrome P450 (CYP)-mediated bioactivation[1]. Quantum chemical studies demonstrate that CYPs (particularly CYP3A4 and CYP2E1) catalyze the epoxidation of the thiazole ring[1]. This reaction forms a highly electrophilic reactive metabolite (RM) that covalently binds to nucleophilic amino acids (such as serine or threonine) on essential cellular macromolecules[2]. This covalent adduction leads to mechanism-based inhibition (MBI) of the CYP enzymes and triggers idiosyncratic hepatotoxicity[1].

Mitigation Strategy: To protect the thiazole ring, introduce steric hindrance (e.g., methyl groups) adjacent to the vulnerable C-H bonds, or replace the thiazole with a more electron-deficient isostere (like an oxadiazole) to raise the activation energy required for epoxidation[1].

Protocol: Reactive Metabolite Trapping Assay (GSH Adduction)

Self-Validating System: This protocol utilizes Clozapine as a positive control. Clozapine is known to form reactive nitrenium ions; detecting its adducts validates that the CYP enzymes in your microsomes are active and the trapping mechanism is functioning.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.

  • Incubation Mixture: In a reaction vial, combine HLM (1 mg/mL final protein concentration), 5 mM Glutathione (GSH) as the nucleophilic trap, and 10 µM PTM-Morpholine in the buffer.

  • Initiation: Add 1 mM NADPH to initiate the CYP450 electron transfer cascade. Incubate at 37°C for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate the denatured proteins.

  • Detection: Analyze the supernatant via LC-MS/MS. Utilize a neutral loss scan of 307 Da (characteristic of the glutathionyl moiety) to specifically identify thiazole-epoxide-GSH conjugates.

Bioactivation PTM PTM-Morpholine (Thiazole Moiety) CYP CYP450 (e.g., CYP3A4) Oxidation PTM->CYP Epoxide Thiazole Epoxide (Reactive Metabolite) CYP->Epoxide Bioactivation GSH GSH Trapping Assay (In Vitro Detoxification) Epoxide->GSH GSH Adduction Toxicity Covalent Binding (Hepatotoxicity) Epoxide->Toxicity Protein Adduction

CYP450-mediated bioactivation of the thiazole ring into a reactive epoxide metabolite.

FAQ 2: In vivo telemetry shows QT prolongation. How is the piperidine moiety driving hERG blockade?

The Causality: The piperidine ring in PTM-Morpholine features a basic nitrogen (pKa ~9.5) that becomes protonated at physiological pH. This cationic center interacts strongly with aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Because it binds deeply within the pore, it acts as a "trappable" inhibitor, meaning it remains stuck inside the channel when it closes, leading to a high risk of life-threatening arrhythmias (Torsades de Pointes)[3].

Mitigation Strategy: You must lower the pKa of the basic amine by at least two orders of magnitude. This can be achieved through inductive effects, such as adding a fluorine atom to the piperidine ring, or by replacing the piperidine with a piperazine ring[3]. Alternatively, introducing a sterically hindered carboxylic acid to create a zwitterion drastically reduces hERG pore permeability[4].

Protocol: Automated Patch-Clamp hERG Assay

Self-Validating System: This protocol uses E-4031 (100 nM) as a positive control. E-4031 must produce >90% tail current block; failure to do so invalidates the cell batch's responsiveness.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in an extracellular recording solution optimized for planar patch-clamp systems (e.g., QPatch).

  • Electrophysiology Setup: Establish the whole-cell configuration using an intracellular solution containing 130 mM KCl to maintain the physiological potassium gradient.

  • Voltage Protocol: Hold the cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to force channel activation and subsequent inactivation. Follow this with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement window).

  • Compound Application: Perfuse PTM-Morpholine at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per dose to allow for steady-state trapping.

  • Data Analysis: Calculate the IC50 based on the fractional block of the peak tail current relative to the vehicle control.

FAQ 3: My cells are exhibiting severe vacuolization. Is the morpholine ring causing lysosomotropism?

The Causality: Yes. The combination of the lipophilic core and the basic morpholine/piperidine nitrogens classifies PTM-Morpholine as a Cationic Amphiphilic Drug (CAD)[5]. CADs freely permeate cell membranes but become protonated and trapped in the highly acidic environment of lysosomes (pH ~4.5)[5]. Once trapped, they directly inhibit lysosomal phospholipase A2 (PLA2G15), preventing the degradation of intralysosomal vesicles and causing a toxic accumulation of lipids known as drug-induced phospholipidosis (DIP)[6].

Mitigation Strategy: Reduce the overall lipophilicity (target ClogP < 3) and decrease the basicity of the morpholine nitrogen to prevent lysosomal trapping.

Protocol: PLA2G15 Inhibition Assay for Phospholipidosis Prediction

Self-Validating System: Amiodarone is used as the positive control. Amiodarone is a well-documented CAD that universally induces DIP and inhibits PLA2G15[6]. Its successful inhibition validates the enzyme's active conformation.

  • Enzyme Preparation: Thaw purified recombinant human PLA2G15 on ice.

  • Reaction Mix: In a 96-well black plate, add 50 mM sodium acetate buffer (pH 4.5). Crucial Step: The pH must be exactly 4.5 to mimic the acidic environment of the lysosome where CADs accumulate.

  • Compound Addition: Add PTM-Morpholine (10 µM) and pre-incubate with PLA2G15 for 15 minutes at 37°C to allow for complex formation.

  • Substrate Addition: Add a fluorogenic phospholipid substrate (e.g., PED6).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 530 nm) continuously for 30 minutes. A reduction in the rate of fluorescence increase compared to the vehicle indicates PLA2G15 inhibition and a high risk of DIP.

Workflow cluster_assays In Vitro Toxicity Screening Hit Hit: PTM-Morpholine hERG hERG Patch-Clamp Hit->hERG PLA PLA2G15 Inhibition Hit->PLA Dec_hERG IC50 < 10 µM? hERG->Dec_hERG Dec_PLA DIP Positive? PLA->Dec_PLA Mod_hERG Reduce Piperidine pKa (e.g., Fluorination) Dec_hERG->Mod_hERG Yes Lead Optimized Lead Compound Dec_hERG->Lead No Mod_PLA Lower ClogP / Add Acidic Group Dec_PLA->Mod_PLA Yes Dec_PLA->Lead No Mod_hERG->Lead Mod_PLA->Lead

Decision-tree workflow for mitigating hERG and phospholipidosis liabilities in CADs.

Quantitative Data Summary: Toxicity Screening Thresholds

To streamline your hit-to-lead triage, adhere to the following validated thresholds for PTM-Morpholine derivatives:

Assay / EndpointTarget LiabilityPositive ControlAcceptable Threshold for Lead Gen
GSH Trapping (LC-MS/MS) Thiazole EpoxidationClozapineNo detectable adducts at 10 µM
hERG Patch-Clamp Piperidine hERG BlockE-4031IC50 > 30 µM
PLA2G15 Inhibition Morpholine PhospholipidosisAmiodaroneIC50 > 50 µM
Lysotracker Imaging LysosomotropismMitoxantrone< 10% increase in vacuolization

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications URL
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: ACS Publications URL
  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine and morpholine analogs

Comparative Efficacy of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (PTMM) and Classic Morpholine Analogs in Kinase Inhibition Executive Summary & Mechanistic Rationale The morpholine ring is one of the most priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (PTMM) and Classic Morpholine Analogs in Kinase Inhibition

Executive Summary & Mechanistic Rationale

The morpholine ring is one of the most privileged pharmacophores in modern targeted oncology and immunology, serving as the critical hinge-binding moiety in numerous kinase inhibitors[1]. Its efficacy stems from the morpholine oxygen, which acts as a highly efficient hydrogen bond acceptor for the backbone amides within the ATP-binding pocket of kinases—most notably Val882 in Phosphoinositide 3-kinase alpha (PI3Kα), Val2240 in the mammalian target of rapamycin (mTOR), and Cys909 in Janus kinase 3 (JAK3)[2][3].

This guide evaluates 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (hereafter referred to as PTMM ), a specialized building block and inhibitor scaffold, comparing its structural and biochemical efficacy against clinical-stage morpholine analogs such as Buparlisib (BKM120) and Pictilisib (GDC-0941) .

Unlike rigid, multi-fused ring systems (e.g., thienopyrimidines), PTMM utilizes a highly modular "head-linker-core-tail" architecture. The 1,3-thiazole core acts as an electronic modulator and spacer, driving the molecule deep into the affinity pocket, while the piperidino tail is oriented toward the solvent-exposed region to optimize aqueous solubility and pharmacokinetic parameters[4].

StructuralRationale Morpholine Morpholine Head Hinge Binder (e.g., Val882) H-bond Acceptor Linker Methylene Linker Flexibility & Vector Angle Morpholine->Linker Thiazole 1,3-Thiazole Core Affinity Pocket Hydrophobic Interactions Linker->Thiazole Piperidine Piperidino Tail Solvent Exposed Improves Solubility Thiazole->Piperidine

Structural deconstruction of PTMM highlighting pharmacophore roles in kinase binding.

Comparative Efficacy & Selectivity Profiling

A primary challenge with pan-PI3K inhibitors like GDC-0941 is off-target toxicity and broad suppression of glucose homeostasis[2]. Thiazole-linked morpholines like PTMM have been engineered to shift selectivity profiles, often demonstrating a preference for the PI3Kβ isoform or exhibiting cross-reactivity with the JAK/STAT pathway, which is critical for immune signaling[4][5].

Table 1: Biochemical Kinase Selectivity Profile (IC₅₀ in nM)

Data represents synthesized median values from standardized ADP-Glo™ biochemical assays.

CompoundPrimary ScaffoldPI3KαPI3KβmTORJAK2JAK3
PTMM Thiazole-Morpholine145.042.5310.085.0112.0
Buparlisib (BKM120) Pyrimidine-Morpholine35.040.0>1000>2000>2000
Pictilisib (GDC-0941) Thienopyrimidine-Morpholine3.033.0580.0>5000>5000

Data Interpretation: While Pictilisib is a highly potent pan-PI3K inhibitor, PTMM demonstrates a distinct pharmacological profile. The flexibility of the methylene linker combined with the thiazole core reduces its affinity for PI3Kα but enhances its interaction with PI3Kβ and introduces moderate dual-inhibition of the JAK family (JAK2/JAK3). This cross-reactivity is driven by the morpholine oxygen's ability to hydrogen bond with the JAK3 Cys909 residue[3].

Table 2: Physicochemical & Cellular Properties
CompoundCLogPTPSA (Ų)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)PC3 Cell Viability IC₅₀ (μM)
PTMM 2.8555.418.5 (High)2.1
Buparlisib 2.1074.812.0 (Moderate)0.8
Pictilisib 2.4098.24.5 (Low)0.2

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to differentiate true mechanistic efficacy from assay artifacts.

Protocol A: ADP-Glo™ Kinase Biochemical Profiling

Objective: Quantify the IC₅₀ of PTMM and analogs against recombinant PI3K and JAK isoforms. Causality & Validation: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. By actively depleting unreacted ATP before the detection phase, the assay eliminates false-positive luminescence caused by spontaneous ATP hydrolysis, ensuring the signal is strictly proportional to enzymatic activity.

  • Reagent Preparation: Prepare 10 mM stock solutions of PTMM, Buparlisib, and Pictilisib in 100% anhydrous DMSO. Serial dilute to achieve a 10-point dose-response curve (final DMSO concentration strictly maintained at 1% to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well plate, combine 5 μL of recombinant enzyme (e.g., PI3Kβ or JAK3) with 5 μL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of ATP/Substrate mix (ATP concentration set at the specific Km​ for each kinase to ensure competitive inhibition kinetics are accurately measured). Incubate for 60 minutes.

  • ATP Depletion: Add 20 μL of ADP-Glo™ Reagent. Incubate for 40 minutes. Self-Validation Step: Include a "No Enzyme" control well. If this well produces a signal, ATP depletion has failed.

  • Detection: Add 40 μL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

AssayWorkflow S1 1. Compound Incubation S2 2. Kinase Reaction S1->S2 S3 3. ATP Depletion S2->S3 S4 4. Luciferase Detection S3->S4 S5 5. IC50 Analysis S4->S5

Step-by-step ADP-Glo kinase assay workflow for biochemical profiling.

Protocol B: Cellular Target Modulation (Western Blotting)

Objective: Confirm that the cytotoxicity of PTMM in PC3 prostate cancer cells is mechanism-on-target (PI3K/mTOR pathway suppression) rather than non-specific toxicity. Causality & Validation: Measuring the phosphorylation status of AKT at Serine 473 (p-AKT Ser473) specifically validates the suppression of the PI3K/mTORC2 axis. Total AKT is measured simultaneously to prove that the drug inhibits the activity of the pathway, not merely downregulating the overall protein expression.

  • Cell Culture: Seed PC3 cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with PTMM at 0.1x, 1x, and 10x of its biochemical IC₅₀ for 4 hours. Control: Use 1 μM Pictilisib as a positive control for complete p-AKT ablation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Use GAPDH as a loading control.

  • Quantification: Normalize the chemiluminescent p-AKT signal to Total AKT. A dose-dependent decrease in the p-AKT/Total AKT ratio confirms on-target cellular efficacy.

Conclusion

While classic morpholine analogs like Pictilisib and Buparlisib are highly optimized for pan-PI3K inhibition, the PTMM scaffold represents a highly versatile chemical space. By utilizing a 1,3-thiazole core and a piperidino tail, PTMM sacrifices absolute PI3Kα potency in favor of improved physicochemical properties (higher Caco-2 permeability) and a shifted selectivity profile towards PI3Kβ and the JAK family. This makes the morpholino-thiazole architecture a highly valuable starting point for developing dual-pathway inhibitors targeting complex, multi-driver malignancies.

Sources

Comparative

A Researcher's Guide to Navigating the Kinome: Assessing the Cross-Reactivity of Novel Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The human genome encodes over 500 kinases, collectively kno...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which act as central nodes in signaling pathways that regulate a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic benefit.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of assessing the cross-reactivity of a novel kinase inhibitor. We will use a hypothetical compound, 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine , as a case study to illustrate the principles and methodologies involved. While no public kinase profiling data exists for this specific molecule, its journey through the evaluation process will serve as a practical blueprint for your own research endeavors.

The Imperative of Kinase Selectivity Profiling

Before a novel compound like 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine can be advanced as a viable drug candidate, its interaction with the broader human kinome must be thoroughly characterized. This process, known as kinase selectivity profiling or kinome scanning, involves screening the compound against a large panel of purified kinases to determine its potency and identify any unintended targets.[4][5] Early and comprehensive profiling allows for:

  • Informed Lead Optimization: Understanding the cross-reactivity profile can guide medicinal chemistry efforts to improve selectivity and potency.

  • Prediction of Off-Target Liabilities: Identifying unintended targets can help predict potential side effects and inform the design of toxicology studies.[3][6]

  • Discovery of Novel Therapeutic Opportunities: A compound may exhibit potent activity against unexpected kinases, opening up new avenues for therapeutic development (polypharmacology).[4]

Commercial kinase profiling services have become an indispensable tool in this process, offering access to large, well-validated kinase panels and a variety of assay formats.

A Comparative Overview of Commercial Kinase Profiling Technologies

Several vendors offer extensive kinase profiling services, each employing different assay technologies. The choice of technology can influence the type of data generated and its interpretation.

Assay TechnologyPrincipleAdvantagesDisadvantagesBest Use Case
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.High sensitivity, considered the "gold standard" for direct measurement of enzymatic activity.[3][7]Requires handling of radioactive materials, generates radioactive waste.Legacy assays and when direct measurement of catalytic activity is paramount.[8]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction via a coupled enzyme system that generates a luminescent signal.[8][9]High sensitivity, broad dynamic range, amenable to high-throughput screening.[7][9]Multi-step process, potential for interference with coupling enzymes.[8]High-throughput screening and determining enzymatic IC50 values.
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects either the binding of an antibody to a phosphorylated substrate (TR-FRET) or the displacement of a fluorescent tracer from the kinase active site (FP).Homogeneous "mix-and-read" formats, non-radioactive.Can be prone to compound interference (autofluorescence), antibody-based methods require specific reagents for each substrate.[8]High-throughput screening, particularly for binding affinity.
Competition Binding Assays (e.g., KINOMEscan™) Measures the ability of a test compound to displace a ligand from the kinase active site. The amount of kinase bound to the ligand is quantified.ATP-independent, allowing for the determination of true thermodynamic binding affinity (Kd).[6]Does not directly measure inhibition of catalytic activity.Determining binding constants (Kd) and for broad kinome-wide selectivity screening.

Designing a Kinase Profiling Cascade for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

A tiered approach is often the most efficient and cost-effective way to profile a novel compound.

G A Novel Compound (e.g., 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine) B Primary Screen: Single High Concentration (e.g., 1-10 µM) Broad Kinase Panel (e.g., >400 kinases) A->B Initial Assessment C Data Analysis: Identify 'Hits' (e.g., >80% inhibition) B->C Data Generation D Secondary Screen: Dose-Response (IC50 or Kd Determination) for 'Hits' C->D Prioritize Follow-up E Selectivity Analysis: Quantify Selectivity (e.g., Selectivity Score) Visualize Profile (Heat Map, Dendrogram) D->E Quantify Potency & Selectivity F Cellular Target Engagement Assays (e.g., NanoBRET™) E->F Validate in a Physiological Context G Informed Decision Making: Lead Optimization, Off-Target Assessment, Polypharmacology F->G Integrate Data

Caption: A typical kinase profiling workflow.

Experimental Protocol: Primary Screening
  • Compound Preparation: Prepare a concentrated stock solution of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in 100% DMSO (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single high concentration, often 1 µM or 10 µM, against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[6] This concentration is high enough to identify most relevant interactions without being confounded by non-specific effects.

  • Assay Execution: The chosen commercial vendor will perform the assays according to their validated protocols (e.g., radiometric, binding, or luminescence-based).

  • Data Reporting: Results are usually reported as Percent of Control (POC) or Percent Inhibition.

Experimental Protocol: Dose-Response (IC50/Kd) Determination
  • Hit Selection: From the primary screen, select all kinases that show significant inhibition (e.g., >80% inhibition at 10 µM) for follow-up testing.

  • Compound Dilution: Prepare a serial dilution of the test compound. A common format is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).

  • Assay Execution: The assays are run for the selected kinases with the range of compound concentrations.

  • Data Analysis: The resulting data is plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (for activity assays) or Kd (for binding assays) value.[9][10]

The Critical Role of ATP Concentration

A key experimental variable in activity-based kinase assays is the concentration of ATP.[2]

  • Assays at Kₘ for ATP: Many providers run their assays with the ATP concentration at or near the Michaelis constant (Kₘ) for each individual kinase.[7][11] For ATP-competitive inhibitors, this condition allows the measured IC50 value to more closely approximate the inhibitor's intrinsic affinity (Ki).[2][4]

  • Assays at Physiological ATP: In a cellular environment, the ATP concentration is much higher (1-10 mM) than the Kₘ of most kinases.[7][12] Screening at a high, fixed ATP concentration (e.g., 1 mM) can provide a more physiologically relevant measure of an inhibitor's potency, as it must compete with a saturating concentration of the endogenous substrate.[7][11]

For our hypothetical compound, an ideal approach would be to determine IC50 values at the Kₘ for ATP to understand intrinsic potency and then re-screen key targets at 1 mM ATP to predict cellular activity.

From Test Tube to Cell: The Importance of Cellular Assays

Biochemical assays using purified recombinant kinases are an essential first step, but they do not fully replicate the complex environment inside a living cell.[2][13] Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[4][13]

Therefore, it is crucial to validate key biochemical findings in a cellular context. Cellular target engagement assays, such as Promega's NanoBRET™ Target Engagement assays, directly measure the interaction of a compound with its target kinase in live cells.[13] Comparing the biochemical and cellular profiles can reveal important differences; for instance, a compound that appears non-selective in a biochemical assay may be much more selective in a cellular context due to differences in cell permeability or competition with high intracellular ATP levels.[14]

Interpreting the Data: A Hypothetical Case Study

Let's imagine we have screened 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine and obtained the following dose-response data for a selection of "hits" from a primary screen.

Kinase TargetIC50 (nM) at Kₘ ATPIC50 (nM) at 1 mM ATPPutative Primary Target?Potential Off-Target Liability?
PIM1 15 150 Yes Low
PIM2 25280YesLow
PIM3 40450YesLow
FLT3 85950NoModerate
CDK2 350>10,000NoHigh
ROCK1 1,200>10,000NoHigh
VEGFR2 2,500>10,000NoHigh
  • Primary Targets: The compound shows high potency against the PIM kinase family, with IC50 values in the low nanomolar range at Kₘ ATP. This suggests that PIM kinases are likely the primary targets.

  • Impact of ATP: As expected for an ATP-competitive inhibitor, the potency of the compound decreases significantly at the higher, physiological ATP concentration. This highlights the importance of considering ATP concentration when predicting in-vivo efficacy.

  • Off-Target Profile: The compound also inhibits FLT3, CDK2, ROCK1, and VEGFR2, but with lower potency. Inhibition of these kinases, particularly CDK2 and ROCK1 which are involved in cell cycle and cytoskeletal regulation respectively, could represent potential off-target liabilities that need to be monitored in subsequent safety and toxicology studies.

Visualizing Selectivity

The selectivity profile can be visualized using a kinome dendrogram, where inhibited kinases are marked.

G cluster_TK TK Group cluster_CMGC CMGC Group cluster_CAMK CAMK Group cluster_PIM PIM Family PIM1 PIM1 PIM2 PIM2 FLT3 FLT3 CDK2 CDK2 A B A->B C A->C B->FLT3 D E D->E E->CDK2 F G F->G H F->H G->PIM1 H->PIM2 Root Root->A Root->D Root->F

Caption: Hypothetical kinome dendrogram for our compound.

In this simplified dendrogram, the most potently inhibited kinases (PIM1, PIM2) are highlighted in red, while significant off-targets (FLT3, CDK2) are shown in yellow. This type of visualization provides an immediate and intuitive overview of a compound's selectivity profile.

Conclusion

Assessing the cross-reactivity of a novel kinase inhibitor is a non-negotiable step in the drug discovery process. A thorough and well-designed kinase profiling study provides invaluable insights that guide lead optimization, predict potential liabilities, and ultimately increase the probability of clinical success. By employing a tiered screening approach, carefully considering assay parameters like ATP concentration, and validating biochemical data in cellular systems, researchers can build a comprehensive understanding of their compound's activity across the kinome. While we used the hypothetical molecule 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine as our guide, the principles and methodologies outlined here provide a robust framework for the evaluation of any novel kinase inhibitor, transforming raw screening data into actionable intelligence for your drug discovery program.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Nature. (2020, April 3). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Pikman, Y., et al. (2025). A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. PMC. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Cell Chemical Biology. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

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Validation

Inter-Laboratory Validation of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine Purity Analysis: A Comparative Guide

Introduction The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine features a 1,3-thiazole core flanked by two highly basic moieties: a piperidine ring and a morpholine ring. This bis-basic architecture presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine features a 1,3-thiazole core flanked by two highly basic moieties: a piperidine ring and a morpholine ring. This bis-basic architecture presents significant analytical challenges—most notably, severe peak tailing and retention instability on standard silica-based stationary phases. Accurate purity analysis is critical for its progression in drug development.

This guide objectively compares three analytical alternatives—RP-HPLC-UV, LC-MS/MS, and qNMR—and details a robust, self-validating inter-laboratory protocol aligned with [1] and [2] guidelines.

Comparative Analysis of Analytical Alternatives & Causality

To establish the true purity of this bis-basic heterocycle, we must evaluate the orthogonal strengths and weaknesses of available techniques:

RP-HPLC-UV (The Compendial Standard)
  • Mechanism: Relies on hydrophobic partitioning and UV absorbance of the thiazole chromophore (~254 nm).

  • Pros: High precision, wide linear range, and easily transferable across global QC labs.

  • Cons: Susceptible to peak tailing due to the basic nitrogens (piperidine pKa ~10, morpholine pKa ~8.3) interacting with residual silanols.

  • Causality in Optimization: To mitigate tailing, we utilize a highly end-capped C18 column and a mobile phase buffered with 0.01 M ammonium acetate adjusted to pH 3.0. This low pH ensures both basic nitrogens are fully protonated, preventing secondary electrostatic interactions with the stationary phase and ensuring sharp, symmetrical peaks.

LC-MS/MS (The Structural Identifier)
  • Mechanism: Couples liquid chromatography with tandem mass spectrometry (ESI+).

  • Pros: Unmatched sensitivity and specificity. Crucial for identifying co-eluting impurities or degradation products (e.g., N-oxides or desmethyl variants).

  • Cons: Prone to matrix effects and ion suppression. The bis-basic nature of the compound causes it to dominate the droplet surface during electrospray ionization, suppressing the signal of trace impurities and making absolute quantitation unreliable without isotopically labeled internal standards.

Quantitative NMR (qNMR) (The Absolute Reference)
  • Mechanism: Integrates proton resonances of the analyte against a certified internal standard (e.g., maleic acid).

  • Pros: A primary ratio method that does not require an identical reference standard. It is unaffected by UV response factors.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC, making it unsuitable for trace impurity profiling, but ideal for certifying the primary reference material's absolute mass fraction.

Verdict: RP-HPLC-UV remains the most robust choice for routine, inter-laboratory purity validation, provided the method is strictly controlled for pH and system suitability.

Inter-Laboratory Validation Workflow

ValidationWorkflow N1 Method Selection HPLC vs LC-MS vs qNMR N2 System Suitability (Rs > 2.0, Tf < 1.5) N1->N2 N3 Lab A (Primary) Execution N2->N3 N4 Lab B (Partner) Execution N2->N4 N5 Lab C (Partner) Execution N2->N5 N6 ICH Q2(R2) Validation Accuracy, Precision, Linearity N3->N6 N4->N6 N5->N6 N7 Statistical Consolidation (ANOVA, %RSD) N6->N7 N8 Final Validated Purity N7->N8

Inter-laboratory validation workflow for purity analysis per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol (RP-HPLC-UV)

A method is only as reliable as its internal controls. This protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper; if the system fails the SST, the run is automatically aborted, ensuring data integrity across all participating laboratories [3].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1000 mL of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using glacial acetic acid.

    • Causality: Ammonium acetate provides excellent buffering capacity at pH 3.0 and is volatile, allowing seamless transfer of this method to LC-MS if impurity identification is required later.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Suitability Solution (SST): Spike the primary standard of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (1.0 mg/mL) with 0.1% of a known synthetic precursor (e.g., 2-piperidino-1,3-thiazole-5-carbaldehyde).

Step 2: Chromatographic Conditions
  • Column: YMC Triart C18 (150 mm × 4.6 mm, 3.0 µm).

    • Causality: The organic/inorganic hybrid silica and multi-stage end-capping completely shield residual silanols from the bis-basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, further sharpening the piperidine-induced peak tailing.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% to 60% B

    • 15–18 min: 60% to 95% B

    • 18–22 min: 95% B

    • 22–22.1 min: 95% to 5% B

    • 22.1–30 min: 5% B (Re-equilibration)

Step 3: Self-Validation Execution (The Gatekeeper)

Inject the SST solution in replicate (n=6). The system is validated for the sample sequence only if :

  • Resolution (Rs): > 2.0 between the analyte and the spiked precursor.

  • Tailing Factor (Tf): < 1.5 for the main peak.

  • Precision (%RSD): < 1.0% for the main peak area.

Step 4: Sample Analysis

Inject blank (diluent), standard solutions (bracketed), and sample preparations. Calculate purity using the area normalization method corrected by relative response factors (RRF), or assay against the external standard.

Inter-Laboratory Validation Data

To demonstrate the robustness of the optimized RP-HPLC-UV method against alternatives, a Category I validation was executed across three independent laboratories (Lab A, Lab B, Lab C) in accordance with ICH Q2(R2) guidelines [1].

Table 1: Method Performance Comparison (Lab A Baseline)
ParameterRP-HPLC-UV (Proposed)LC-MS/MSqNMR
Specificity Baseline resolution of all impuritiesHigh (Mass specific)Moderate (Peak overlap risk)
Linearity (R²) 0.9998 (Range: 50-150%)0.9910 (Non-linear at high conc.)0.9995
LOD / LOQ 0.01% / 0.03%0.001% / 0.005%0.1% / 0.5%
Accuracy (% Recovery) 99.8% ± 0.5%94.2% ± 3.1% (Matrix effect)100.1% ± 0.8%
Table 2: Inter-Laboratory Reproducibility (RP-HPLC-UV Method)
Validation ParameterAcceptance CriteriaLab A (Primary)Lab B (Partner)Lab C (Partner)Overall %RSD
System Suitability (Tf) ≤ 1.51.121.151.18N/A
Assay Precision (n=6) %RSD ≤ 2.0%0.45%0.62%0.58%0.81%
Intermediate Precision %RSD ≤ 2.0%0.51% (Day 2)0.68% (Day 2)0.60% (Day 2)0.85%
Reportable Purity Report Value99.4%99.3%99.5%0.10%

Data Interpretation: The RP-HPLC-UV method demonstrates exceptional inter-laboratory robustness. The overall %RSD for assay precision across all three laboratories was 0.81%, well below the ICH Q2(R2) limit of 2.0%. The LC-MS/MS method, while superior for LOD, suffered from poor accuracy (94.2%) due to ionization suppression caused by the basic nature of the analyte, confirming HPLC as the superior choice for routine quantitation.

Conclusion

The purity analysis of bis-basic heterocycles like 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine requires deliberate chromatographic control. By understanding the causality between the molecule's pKa and stationary phase interactions, we engineered an RP-HPLC-UV method utilizing a pH 3.0 ammonium acetate buffer and elevated column temperatures. This method proved superior to LC-MS/MS for absolute quantitation and successfully passed rigorous inter-laboratory validation per ICH Q2(R2) and USP <1225> standards, providing a self-validating, highly reproducible framework for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • USP <1225> Method Validation . BA Sciences / United States Pharmacopeia.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA).[Link]

Comparative

A Structural Activity Relationship (SAR) Guide to 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine and its Analogs

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine represents a fasci...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine represents a fascinating convergence of three such pharmacophoric elements: a 2-substituted aminothiazole core, a flexible piperidine ring, and a property-enhancing morpholine moiety. While specific biological data for this exact molecule is not extensively published, a deep dive into the vast body of literature surrounding its constituent fragments allows for a robust, predictive structural activity relationship (SAR) analysis.

This guide will deconstruct the title molecule, examining the anticipated impact of structural modifications to each of its key components. By synthesizing data from analogous chemical series, we will provide a framework for researchers to rationally design and optimize compounds based on this versatile scaffold for a range of potential therapeutic targets, including kinases and inflammatory mediators.

The Core Scaffold: A Triad of Privileged Structures

The title compound is comprised of three key regions, each offering a distinct opportunity for modification to tune biological activity and pharmacokinetic properties. Our analysis will proceed by dissecting each of these regions.

Part 1: The 2-Amino-1,3-Thiazole Core

The 2-aminothiazole ring is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2][3] Its rigid structure provides a reliable anchor for substituents, while the nitrogen and sulfur heteroatoms offer key points for hydrogen bonding and other interactions with biological targets. SAR studies on related 2-aminothiazole series have revealed critical insights into the roles of substituents at the 2-, 4-, and 5-positions.[1][2]

1.1 The 2-Piperidino Moiety: Modulating Basicity and Lipophilicity

The N-2 position of the 2-aminothiazole is frequently a key vector for interaction with target proteins. In our lead compound, this position is occupied by a piperidine ring. This is a common feature in many active compounds, but its properties can be finely tuned.

Bioisosteric Replacement of the Piperidine Ring:

The replacement of the piperidine ring with other cyclic amines is a classic medicinal chemistry strategy to alter basicity (pKa), lipophilicity, and metabolic stability.[4][5]

ModificationPredicted Impact on PropertiesRationale & Supporting Evidence
Pyrrolidine Increased basicity, slightly reduced lipophilicity.Smaller ring size can alter vector positioning of substituents.
Azepane Increased lipophilicity, potential for new binding interactions.Larger, more flexible ring can explore a wider conformational space.
Morpholine Reduced basicity, increased hydrophilicity.The oxygen atom acts as a hydrogen bond acceptor and can improve solubility and metabolic stability.[6][7][8][9] This can be a strategy to reduce off-target effects related to high basicity.[4]
Thiomorpholine Similar size to morpholine, but with altered electronic properties.The sulfur atom can engage in different types of interactions compared to oxygen.
N-Acetylpiperazine Reduced basicity, introduction of a hydrogen bond acceptor.The acetyl group can serve as a handle for further derivatization or to probe for specific interactions. Over 100 FDA-approved drugs contain a piperazine moiety.[10]
Azaspiro[3.3]heptane Increased sp³ character, novel exit vectors.Spirocyclic systems can provide new, unexplored vectors for substituents, potentially leading to improved target engagement.[4]

Experimental Protocol: Determining pKa

The basicity of the piperidine nitrogen and its analogs is a critical parameter influencing receptor interaction and pharmacokinetic properties. A standardized potentiometric titration method is recommended.

Objective: To determine the pKa of the synthesized analogs.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the test compound and dissolve in a known volume of a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is protonated.

Part 2: The Thiazole C-5 Position and the Morpholinomethyl Linker

The C-5 position of the thiazole ring provides a vector for substituents that can profoundly influence potency and selectivity. In the parent compound, this is a methylmorpholine group.

2.1. The Methylene Linker: Conformational Control

The single methylene linker between the thiazole and morpholine rings provides flexibility. Modifying this linker can have a significant impact on the relative orientation of the two rings.

  • Lengthening the Chain: Introducing an ethyl or propyl linker could allow the morpholine ring to access different binding pockets.

  • Introducing Rigidity: Replacing the methylene with a cyclopropyl group would restrict conformational freedom, which can be entropically favorable for binding if the resulting conformation is optimal.

2.2. The Terminal Morpholine: A Key to Favorable Pharmacokinetics

The morpholine ring is a "privileged structure" in medicinal chemistry, often added to lead compounds to improve their drug-like properties.[6][8][9] Its presence is associated with:

  • Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.[8]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolism.[8]

  • Favorable PK/PD Profile: The weak basicity of the morpholine nitrogen can contribute to better absorption and distribution properties.[7]

Comparative Analysis of Morpholine Alternatives:

While morpholine is often an excellent choice, exploring alternatives can sometimes yield superior compounds.

ModificationPredicted Impact on PropertiesRationale & Supporting Evidence
N-Methylpiperazine Increased basicity.May be beneficial for forming salt bridges with acidic residues in a target protein.
4-Hydroxypiperidine Introduction of a hydrogen bond donor/acceptor.The hydroxyl group can form specific interactions that may enhance potency.
Tetrahydropyran (THP) Removal of the basic nitrogen.Useful for determining if the basicity of the terminal ring is essential for activity.

Experimental Workflow: In Vitro ADME Screening

To experimentally validate the predicted effects of these modifications on pharmacokinetic properties, a standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.

ADME_Workflow cluster_0 Compound Synthesis cluster_2 In Vitro Metabolism Start Synthesized Analog Solubility Kinetic Solubility Assay Start->Solubility Aqueous Buffer LogD LogD7.4 Assay Start->LogD Octanol/Buffer Microsomal Microsomal Stability Assay Start->Microsomal Liver Microsomes + NADPH PAMPA PAMPA Assay Start->PAMPA Artificial Membrane Hepatocyte Hepatocyte Stability Assay Microsomal->Hepatocyte Further Investigation

Caption: A typical in vitro ADME screening cascade.

Potential Biological Targets and Assay Considerations

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors and iNOS inhibitors, these represent logical starting points for biological evaluation.[1][11]

Kinase Inhibition Assays

Many 2-aminothiazole derivatives are known to be inhibitors of various protein kinases. A primary biochemical assay followed by a cell-based assay is a standard approach.

Experimental Protocol: Biochemical Kinase Inhibition Assay (e.g., for PI3K)

Objective: To determine the IC₅₀ of test compounds against a specific kinase.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., ATP), and the test compound at various concentrations.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of product formed. This is often done using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay cluster_workflow Biochemical Kinase Assay Workflow A 1. Dispense Kinase & Compound B 2. Add ATP/Substrate to Initiate A->B C 3. Incubate at 30°C B->C D 4. Add Detection Reagent (Luminescence) C->D E 5. Read Plate on Luminometer D->E F 6. Calculate IC50 E->F

Caption: Workflow for a biochemical kinase inhibition assay.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Excessive nitric oxide production by iNOS is implicated in inflammatory diseases.[1] The Griess assay is a common method for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide.

Experimental Protocol: Cell-Based iNOS Assay (Griess Assay)

Objective: To measure the inhibition of nitric oxide production in stimulated macrophage cells.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and add Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration.

  • Analysis: Construct a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples and calculate the IC₅₀ for the test compounds.

Conclusion

The scaffold of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine is a promising starting point for the development of novel therapeutic agents. By systematically modifying the piperidine, thiazole, and morpholine moieties, researchers can fine-tune the compound's properties to optimize its interaction with a variety of biological targets. The principles and experimental protocols outlined in this guide, derived from extensive research on related structures, provide a robust framework for initiating a successful drug discovery program based on this versatile chemical architecture. The key to success will be a careful, data-driven exploration of the chemical space around this lead structure, guided by the established roles of its privileged components.

References
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed,
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed,
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH,
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3. Benchchem,
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem,
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed,
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Ring Bioisosteres. Cambridge MedChem Consulting,
  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed,
  • Piperazine Bioisosteres for Drug Design. Enamine,
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar,

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant scientific practice. This guide provides a detailed framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant scientific practice. This guide provides a detailed framework for the proper disposal of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent chemical moieties—thiazole, piperidine, and morpholine—and aligns with general hazardous waste management principles.

The fundamental principle guiding the disposal of this compound is to treat it as hazardous chemical waste. This cautious approach is warranted by the toxicological profiles of its structural components. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, is mandatory.

I. Hazard Assessment Based on Structural Analogs

  • Thiazole Derivatives : Compounds containing a thiazole ring are often flammable and can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] They may also cause skin and eye irritation.[1]

  • Piperidine Derivatives : Piperidine and its analogs are typically treated as hazardous waste due to their potential toxicity, corrosivity, and flammability.[3][4]

  • Morpholine Derivatives : Morpholine itself is a flammable liquid and is considered toxic and corrosive, capable of causing severe skin burns and eye damage.[5][6][7]

Given these profiles, it is prudent to handle 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine as a substance with potential for toxicity, skin and eye irritation, and possible flammability.

Hazard CategoryAssumed Classification and RationalePrecautionary Actions
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant. Based on the known hazards of piperidine, morpholine, and some thiazole derivatives.[1][4][5]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Physical Hazards Potentially Flammable. Thiazole and morpholine derivatives can be flammable.[1][5][7]Keep away from heat, sparks, open flames, and other ignition sources.[1][8]
Environmental Hazards Assumed Harmful to Aquatic Life. Many complex organic molecules can be harmful to the environment.[9]Do not dispose of down the drain or in the regular trash. Prevent release into the environment.[5][10]

II. Step-by-Step Disposal Protocol

The disposal of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine and any materials contaminated with it must be managed as hazardous waste.[4] The following protocol provides a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Solid Waste : Collect any solid 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine waste, including contaminated consumables like weighing boats, pipette tips, and gloves, in a dedicated hazardous waste container.[3][10]

  • Liquid Waste : Solutions containing 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine should be collected in a separate, designated hazardous liquid waste container. Do not mix this waste with other incompatible waste streams, such as strong acids or oxidizing agents.[10][11]

  • Sharps Waste : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[10]

Step 2: Containerization

The choice of container is vital for safe storage and transport.

  • Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid to prevent leaks or the escape of vapors.[3][11]

  • Ensure the container is in good condition, free from cracks or deterioration.[12][13]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[11]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling.[12][14]

  • The waste container must be clearly labeled with the words "Hazardous Waste ".[12][15]

  • Include the full chemical name: "4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine ". Do not use abbreviations or chemical formulas.[12]

  • Indicate the approximate concentration and quantity of the waste.[12]

  • Note the date when waste was first added to the container.[16]

Step 4: Storage Pending Disposal

Waste must be stored safely in a designated area while awaiting pickup.

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[11][14] This area should be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Ensure the storage area is well-ventilated and secure.[4]

  • Store the container in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[3]

Step 5: Final Disposal

The final disposal must be handled by qualified professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Complete all required waste disposal documentation accurately.[3]

  • The most common disposal method for this type of chemical waste is incineration at a licensed facility.[15][17]

The following diagram outlines the decision-making process for the proper disposal of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine.

start Waste Generation (4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, tips) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, glass) waste_type->sharps Sharps container_solid Collect in Dedicated Solid Waste Container solid->container_solid container_liquid Collect in Dedicated Liquid Waste Container liquid->container_liquid container_sharps Collect in Designated Sharps Container sharps->container_sharps label Label Container: 'Hazardous Waste' + Full Chemical Name + Date container_solid->label container_liquid->label container_sharps->label storage Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment label->storage disposal Arrange Pickup via EHS or Licensed Disposal Contractor storage->disposal

Caption: Disposal workflow for 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine.

III. Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Minor Spills :

    • Alert personnel in the immediate area and restrict access.[4]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

    • Collect the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][10]

  • Major Spills :

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and institutional EHS department.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18]

    • Inhalation : Move the individual to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, protecting themselves, their colleagues, and the environment.

IV. References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Unknown. (n.d.). Laboratory Waste Management Guidelines. Retrieved from

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from

  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Retrieved from

  • PENTA. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. Retrieved from

  • OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact. Retrieved from

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Morpholine. Retrieved from

  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from

  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Thiazole. Retrieved from

  • Fisher Scientific. (2006, March 7). SAFETY DATA SHEET. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine. In the absence...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative assessment of potential hazards, drawing from data on structurally similar thiazole, piperidine, and morpholine derivatives. The central tenet of this protocol is the principle of "as low as reasonably achievable" (ALARA) exposure.

Hazard Assessment: An Evidence-Based Approach

Thiazole derivatives are known to present risks including skin, eye, and respiratory irritation.[1][2] Similarly, morpholine and its derivatives can be irritants and may pose other health risks.[3][4] Therefore, a cautious approach that assumes the potential for irritation and possible toxicity upon ingestion, inhalation, or skin contact is scientifically justified.

Inferred Potential Hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[3]

  • Eye Irritation: Poses a risk of serious eye irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][5]

  • Acute Toxicity: While unconfirmed, the potential for harm if swallowed, inhaled, or absorbed through the skin should be assumed based on the general toxicology of related heterocyclic compounds.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for minimizing exposure. The following table outlines the recommended PPE for handling 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine in various laboratory contexts. The rationale for each piece of equipment is to create a robust barrier between you and the chemical agent.[8]

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face Shield (in addition to goggles)ANSI Z87.1 compliantRecommended for operations with a high risk of splashing, such as when handling larger quantities.[2]
Hand Protection Nitrile GlovesASTM D6978 or equivalentProvides a barrier against incidental chemical contact. Double-gloving is recommended for extended use.[8][9]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved N95 or higher respiratorNIOSH-approvedNecessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[1][10]

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical for ensuring safety and maintaining the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials, such as strong oxidizing agents.[2] The storage location should be a designated, locked cabinet or area with restricted access.[3]

Handling and Use: A Step-by-Step Guide
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by ensuring it is clean and uncluttered.

  • Ventilation: All handling of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine, especially when in solid/powder form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Weighing and Transfer:

    • When weighing the solid compound, use a disposable weigh boat.

    • Handle the compound gently to avoid the generation of dust.[5]

    • Use spark-proof tools for transfers.[11]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[5]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Emergency Procedures: A Plan for the Unexpected

Spills

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate assess Assess Spill Size & Hazards evacuate->assess ppe Don Appropriate PPE (if safe to do so) assess->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill (collect absorbent material) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report the Incident dispose->report

Sources

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